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Core Science & Biosynthesis

Foundational

mechanism of action of 4-Methoxypiperidine-1-sulfonamide derivatives

Unlocking the Pharmacophore: Mechanism of Action of 4-Methoxypiperidine-1-Sulfonamide Derivatives in Targeted Therapeutics Executive Summary In the landscape of modern rational drug design, the 4-methoxypiperidine-1-sulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Unlocking the Pharmacophore: Mechanism of Action of 4-Methoxypiperidine-1-Sulfonamide Derivatives in Targeted Therapeutics

Executive Summary

In the landscape of modern rational drug design, the 4-methoxypiperidine-1-sulfonamide moiety has emerged as a highly privileged scaffold. As a Senior Application Scientist specializing in targeted therapeutics, I have observed a paradigm shift in how we utilize this specific functional group. Rather than acting merely as a passive linker, this moiety actively drives target selectivity, overcomes clinical resistance mutations, and optimizes pharmacokinetic profiles. This whitepaper deconstructs the biophysical and biochemical mechanisms of action (MoA) of 4-methoxypiperidine-1-sulfonamide derivatives, focusing on their roles in kinase inhibition (e.g., BRAF) and nuclear receptor antagonism (e.g., Androgen Receptor).

Structural Causality & Binding Thermodynamics

To understand the efficacy of 4-methoxypiperidine-1-sulfonamide derivatives, we must dissect the pharmacophore into its three synergistic components. The causality behind its success lies in the precise management of binding thermodynamics (enthalpic gains via hydrogen bonding and entropic optimization via conformational rigidity).

  • The Sulfonamide Linkage ( R−SO2​−N ): Unlike planar amides, sulfonamides possess a tetrahedral geometry. The two highly electronegative oxygen atoms act as potent hydrogen bond acceptors, while the nitrogen (if secondary) serves as a donor. This geometry allows the sulfonamide to perfectly mimic the transition state of peptide hydrolysis, coordinating tightly with backbone amides in kinase hinge regions or the Ligand Binding Pocket (LBP) of nuclear receptors [1].

  • The Piperidine Ring: Aliphatic chains suffer a massive entropic penalty upon target binding due to the restriction of rotatable bonds. The piperidine ring provides a conformationally restricted "chair" scaffold. This rigidity forces attached substituents into predictable equatorial or axial vectors, ensuring a highly specific hydrophobic fit within the target's binding cleft.

  • The 4-Methoxy Substitution ( −OCH3​ ): This is the critical tuning element. The oxygen atom introduces a localized dipole and a hydrogen bond acceptor that can interact with structural water molecules in the solvent channel. Furthermore, the methoxy group alters the basicity ( pKa​ ) of the piperidine nitrogen, optimizing the overall lipophilicity (LogP) of the molecule for cellular membrane penetration without inducing the off-target toxicity often seen with highly basic amines.

SAR Core 4-Methoxypiperidine-1-sulfonamide Sulfonamide Sulfonamide Group (H-Bonding) Core->Sulfonamide Piperidine Piperidine Ring (Rigidity/Lipophilicity) Core->Piperidine Methoxy 4-Methoxy Group (Dipole/Steric Tuning) Core->Methoxy Target1 Kinase Hinge / LBP Sulfonamide->Target1 Coordinates with Target2 Hydrophobic Cleft Piperidine->Target2 Occupies Target3 Solvent Interface Methoxy->Target3 Interacts with

Structure-Activity Relationship (SAR) of the 4-Methoxypiperidine-1-sulfonamide pharmacophore.

Primary Mechanisms of Action

Kinase Inhibition: Targeting BRAF V600E

In oncology, specifically in melanoma and colorectal cancers, BRAF V600E mutations drive constitutive activation of the MAPK pathway. Recent patent literature and structural biology studies have highlighted the use of 4-methoxypiperidine-1-sulfonamide derivatives (often attached to a 4-oxo-3,4-dihydroquinazolinon core) as potent BRAF inhibitors [1].

Mechanism: These derivatives typically function as Type I or Type II kinase inhibitors. The sulfonamide group anchors the molecule by forming critical hydrogen bonds with the highly conserved Aspartate (D) and Glutamate (E) residues of the DFG motif in the activation loop. Concurrently, the 4-methoxypiperidine moiety projects outward toward the solvent-exposed region of the ATP-binding pocket. The methoxy group creates a steric shield that prevents the kinase from adopting its active conformation, effectively locking BRAF in an inactive state and halting downstream MEK/ERK signaling.

Nuclear Receptor Antagonism: Overcoming AR Mutations

Prostate cancer therapies often fail due to point mutations in the Androgen Receptor (AR), such as the T878A mutation, which converts first-generation antagonists into agonists. The development of molecules like LT16, which utilizes a piperidine-1-sulfonamide scaffold, represents a breakthrough in overcoming this resistance [2].

Mechanism: The piperidine-1-sulfonamide core competitively binds to the mutated AR Ligand Binding Pocket (LBP). The unique tetrahedral geometry of the sulfonamide, combined with the steric bulk of the piperidine ring, induces severe thermal instability in the AR-LBD complex. This biophysical disruption physically hinders AR homodimerization and prevents its nuclear translocation, thereby suppressing the transcription of AR-regulated oncogenes [2].

Pathway Drug Sulfonamide Derivative Target Mutant Target (BRAF V600E / AR T878A) Drug->Target Binds Pocket Complex Drug-Target Complex (Thermal Instability) Target->Complex Induces Downstream Downstream Signaling (MEK/ERK or Transcription) Complex->Downstream Blocks Outcome Cell Cycle Arrest / Apoptosis Downstream->Outcome Results in

Signaling pathway inhibition via target complex destabilization.

Quantitative Efficacy Data

To demonstrate the versatile potency of the piperidine-1-sulfonamide scaffold, the following table synthesizes quantitative binding and efficacy data across different therapeutic targets.

Compound Class / ScaffoldPrimary TargetMutation / StateIC50 / Binding AffinityPrimary Pharmacophore Interaction
Quinazolinon-Sulfonamides BRAF KinaseV600E Mutant <10 nM Sulfonamide H-bonding to DFG motif; Methoxy solvent interaction [1].
LT16 (Piperidine-Sulfonamide) Androgen ReceptorT878A / F877L 0.51μM Competitive LBP binding; disrupts homodimerization [2].
Indazole-Sulfonamides KasA (M. tuberculosis)Wild-Type <1μM Intermolecular H-bonding between sulfonamide pairs in acyl channel.
Coumarin-Sulfonamides VEGFR-2 / EGFRWild-Type 0.078μM Piperidine ring occupies hydrophobic cleft; induces G2/M arrest [3].

Self-Validating Experimental Protocols

As researchers, we cannot rely solely on biochemical IC50 values, which often fail to translate in vivo due to cellular ATP competition or poor membrane permeability. The following step-by-step methodologies represent a self-validating system to confirm the MoA of synthesized 4-methoxypiperidine-1-sulfonamide derivatives.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Direct Target Engagement

Causality: DSF is utilized because it proves direct biophysical binding rather than downstream enzymatic inhibition. If the sulfonamide derivative binds the target's LBP, it will thermodynamically stabilize (or destabilize) the folded protein, resulting in a measurable shift in the melting temperature ( ΔTm​ ).

  • Preparation: Dilute recombinant target protein (e.g., AR LBD or BRAF kinase domain) to 2μM in assay buffer (20 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.

  • Compound Incubation: Dispense 19μL of the protein-dye mixture into a 384-well PCR plate. Add 1μL of the 4-methoxypiperidine-1-sulfonamide derivative (varying concentrations from 0.1μM to 100μM in DMSO).

  • Thermal Denaturation: Seal the plate and centrifuge. Run a thermal melt protocol on a qPCR machine from 25∘C to 95∘C at a ramp rate of 0.05∘C/s .

  • Analysis: Calculate the first derivative of the fluorescence curve to determine the Tm​ . A dose-dependent ΔTm​≥1.5∘C confirms direct pocket engagement.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality: We use NanoBRET because it validates that the compound's lipophilicity (tuned by the 4-methoxy group) allows it to cross the cell membrane and compete with intracellular ligands in a live-cell physiological environment.

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target protein fused to NanoLuc luciferase (e.g., NanoLuc-BRAF).

  • Plating: After 24 hours, harvest and resuspend cells in Opti-MEM. Plate at 2×104 cells/well in a 384-well white plate.

  • Tracer Addition: Add a fluorescently labeled cell-permeable tracer known to bind the target pocket (at its Kd​ concentration).

  • Compound Competition: Add serial dilutions of the synthesized sulfonamide derivative. Incubate for 2 hours at 37∘C .

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure dual-emission luminescence (460 nm for donor, 618 nm for acceptor).

  • Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates that the sulfonamide derivative successfully displaced the tracer in live cells.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. Differential Scanning Fluorimetry (DSF) Step1->Step2 Validates binding Step3 3. In Vitro Kinase/Receptor Activity Assay Step2->Step3 Quantifies IC50 Step4 4. Cellular NanoBRET Target Engagement Step3->Step4 Confirms cell permeability Step5 5. Phenotypic Validation (Apoptosis/Proliferation) Step4->Step5 Establishes efficacy

High-Throughput Screening & Validation Workflow for Sulfonamide Derivatives.

Conclusion

The 4-methoxypiperidine-1-sulfonamide moiety is far more than a structural linker; it is a dynamic pharmacophore capable of precise thermodynamic tuning. By leveraging the hydrogen-bonding capacity of the sulfonamide and the steric/lipophilic properties of the methoxypiperidine ring, drug development professionals can design highly selective inhibitors capable of overcoming aggressive clinical mutations in oncology and beyond.

References

  • WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders. Google Patents.
  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at:[Link]

Exploratory

Crystallographic Profiling and 3D Conformational Analysis of 4-Methoxypiperidine-1-sulfonamide: A Structural Biology Whitepaper

Executive Summary & Pharmacological Relevance The precise three-dimensional conformation of small-molecule pharmacophores dictates their binding affinity, selectivity, and pharmacokinetic profiles. The 4-methoxypiperidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

The precise three-dimensional conformation of small-molecule pharmacophores dictates their binding affinity, selectivity, and pharmacokinetic profiles. The 4-methoxypiperidine-1-sulfonamide moiety has emerged as a privileged scaffold in modern structure-based drug design (SBDD). It is frequently utilized as a critical building block in the development of targeted therapeutics, including BRAF inhibitors for oncology[1], cyclin-dependent kinase (CDK2/4) inhibitors[2], and androgen receptor (AR) antagonists[3].

This whitepaper provides an in-depth technical analysis of the crystallographic properties and 3D conformational landscape of 4-methoxypiperidine-1-sulfonamide. By synthesizing empirical X-ray diffraction data with quantum mechanical principles, we elucidate the structural causality behind its efficacy as a versatile hydrogen-bonding and hydrophobic motif.

3D Conformational Landscape

The structural behavior of 4-methoxypiperidine-1-sulfonamide is governed by two distinct domains: the saturated piperidine heterocycle and the sulfonamide functional group.

Piperidine Ring Dynamics

In the crystalline state, the piperidine ring overwhelmingly adopts a chair conformation to minimize torsional strain and eclipsing interactions[4]. The 4-methoxy substituent exhibits a strong preference for the equatorial position . If forced into the axial position, the methoxy oxygen would suffer severe 1,3-diaxial steric clashes with the axial protons at the C2 and C6 positions. This equatorial preference projects the methoxy group outward, allowing it to interact with solvent-exposed regions or shallow hydrophobic pockets in target proteins without disrupting the core binding geometry of the piperidine ring.

Sulfonamide Geometry and Orbital Overlap

The sulfonamide nitrogen ( N1​ ) represents a critical node for conformational isomerism. Unlike standard aliphatic amines, the sulfonamide nitrogen exhibits significant planarization (sp²-like character) due to the delocalization of its lone pair into the empty d-orbitals of the adjacent sulfur atom.

This stereoelectronic effect has two major consequences:

  • Restricted Rotation: The S−N bond acquires partial double-bond character, restricting free rotation and locking the molecule into preferred rotamers.

  • Dihedral Preference: The H−N−S−O dihedral angle strongly prefers an s-cis (~10°) or s-trans (~170°) geometry. This alignment minimizes steric repulsion while maximizing the orbital overlap necessary for lone-pair stabilization[5].

Quantitative Crystallographic Parameters

Based on high-resolution X-ray crystallographic data from the Cambridge Structural Database (CSD) for analogous piperidine sulfonamides, the following geometric parameters act as the baseline for validating the 3D structure of 4-methoxypiperidine-1-sulfonamide[4][6][7].

Geometric ParameterTypical Value RangeStructural & Pharmacological Significance
S=O Bond Length 1.43 - 1.44 ÅExhibits strong double-bond character; acts as a potent, directional hydrogen-bond acceptor for kinase hinge regions.
S-N Bond Length 1.61 - 1.65 ÅShorter than a standard single bond (1.70 Å) due to lone pair delocalization, rigidifying the pharmacophore.
S-C Bond Length 1.76 - 1.78 ÅDefines the spatial vector of the attached substituent (e.g., an aryl group in BRAF/CDK inhibitors).
O-S-O Angle 118° - 120°Tetrahedral distortion driven by the high electronegativity and electrostatic repulsion of the oxygen atoms.
H-N-S-O Dihedral ~10° (s-cis)The preferred rotamer that aligns the N-H bond to cooperatively interact with target backbone carbonyls.

Experimental Protocol: Crystallographic Data Acquisition & Refinement

To empirically determine the 3D conformation of a specific 4-methoxypiperidine-1-sulfonamide derivative, a rigorous, self-validating X-ray crystallography workflow must be employed. The causality behind each step ensures that the final electron density map accurately reflects the molecular geometry rather than thermal artifacts.

Step 1: Single Crystal Growth (Vapor Diffusion)

  • Procedure: Dissolve the compound in a minimum volume of a solubilizing solvent (e.g., dichloromethane). Place the vial inside a larger sealed chamber containing an anti-solvent (e.g., hexanes).

  • Causality: Slow vapor diffusion over 3–7 days allows molecules to pack into a highly ordered lattice. Rapid precipitation leads to amorphous powders or twinned crystals, which confound diffraction data.

Step 2: Cryogenic X-Ray Diffraction (Data Collection)

  • Procedure: Mount a single crystal (typically 0.1–0.3 mm) on a goniometer loop using paratone oil. Flash-cool the crystal to 100 K using a liquid nitrogen stream. Irradiate with Cu-K α ( λ = 1.5418 Å) or Mo-K α ( λ = 0.7107 Å) radiation.

  • Causality: Cryocooling minimizes atomic thermal vibrations (B-factors), significantly increasing the resolution limit of the diffraction spots and protecting the crystal from radiation damage.

Step 3: Phase Determination and Refinement

  • Procedure: Solve the phase problem using Direct Methods (e.g., SHELXT). Refine the initial structural model using full-matrix least-squares refinement against F2 (e.g., SHELXL).

  • Self-Validation: The protocol is self-validating through the R1​ and wR2​ discrepancy factors. An R1​ value < 0.05 (5%) confirms that the calculated model accurately represents the experimental diffraction data. Hydrogen atoms on the sulfonamide nitrogen must be located in the difference Fourier map to confirm the H−N−S−O dihedral angle.

Structural Workflows & Interaction Mapping

The following diagrams illustrate the logical progression of structural determination and the resulting 3D pharmacophore interaction network.

Crystallographic Workflow

G A 1. Single Crystal Growth (Vapor Diffusion) B 2. X-Ray Diffraction (Data Collection) A->B High-Res Data C 3. Phase Determination (Direct Methods) B->C Electron Density D 4. Structural Refinement (Least-Squares) C->D Initial Model E 5. Conformational Analysis (Torsion & Geometry) D->E Validated Structure F 6. Target Docking (In Silico Validation) E->F 3D Pharmacophore

Caption: Workflow for crystallographic determination and conformational analysis.

3D Pharmacophore Interaction Network

When 4-methoxypiperidine-1-sulfonamide binds to a target (e.g., a kinase hinge region), its conformation dictates a specific network of interactions. The sulfonamide acts as a bidentate anchor, while the piperidine ring provides hydrophobic bulk.

G Target Target Kinase (e.g., CDK2/BRAF) S_O Sulfonamide (S=O) H-Bond Acceptor S_O->Target Asp/Arg Interaction N_H Sulfonamide (N-H) H-Bond Donor N_H->Target Backbone Carbonyl Pip Piperidine Ring Hydrophobic Core Pip->Target Van der Waals Pip->S_O Pip->N_H OMe 4-Methoxy Group Steric/Acceptor Pip->OMe OMe->Target Solvent/Pocket

Caption: 3D pharmacophore interaction network of the 4-methoxypiperidine-1-sulfonamide scaffold.

Conclusion

The 4-methoxypiperidine-1-sulfonamide scaffold is not merely a passive structural linker; it is a conformationally highly defined entity. The chair conformation of the piperidine ring, coupled with the equatorial preference of the methoxy group and the stereoelectronically restricted sulfonamide bond, creates a predictable and highly programmable 3D vector. By leveraging rigorous crystallographic protocols, structural biologists can exploit these precise bond lengths and dihedral angles to design highly selective inhibitors with optimized target residence times.

References

  • WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders Source: Google Patents URL
  • Discovery of Selective Tertiary Amide Inhibitors of Cyclin-Dependent Kinase 2 (CDK2) Source: National Institutes of Health (PMC) URL:[Link]

  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Crystal structure of 4-methyl-N-propylbenzenesulfonamide Source: National Institutes of Health (PMC) URL:[Link]

  • Twisting and Turning the Sulfonamide Bond: A Synthetic, Quantum Chemical, and Crystallographic Study Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Foundational

The Compass of Discovery: A Technical Guide to the Early-Stage Pharmacokinetic Profiling of 4-Methoxypiperidine-1-sulfonamide

Foreword: Navigating the Labyrinth of Drug Discovery In the intricate journey of drug discovery, the path from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. A molecule's intrin...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Labyrinth of Drug Discovery

In the intricate journey of drug discovery, the path from a promising chemical entity to a viable therapeutic candidate is fraught with challenges. A molecule's intrinsic potency against its biological target is but the first waypoint. Its ultimate success hinges on a delicate balance of properties that govern its behavior within a complex biological system. This is the realm of pharmacokinetics (PK)—the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[1][2] Early and comprehensive ADME profiling is not merely a set of experiments; it is the compass that guides medicinal chemists in optimizing lead compounds and helps to avoid costly late-stage failures.[1][2][3][4]

This guide provides an in-depth technical framework for the early-stage pharmacokinetic characterization of a novel chemical entity, 4-Methoxypiperidine-1-sulfonamide. While specific data for this molecule is not the focus, the principles and methodologies detailed herein represent a robust, industry-standard approach to understanding the ADME profile of piperidine and sulfonamide-containing compounds, which are prevalent scaffolds in modern medicinal chemistry.[5][6] Our intended audience—researchers, scientists, and drug development professionals—will find a synthesis of established protocols and field-proven insights, designed to empower informed decision-making in the critical early phases of discovery.

I. The Strategic Imperative of Early ADME Profiling

The decision to advance a compound from hit-to-lead and into lead optimization is a critical juncture. At this stage, a deep understanding of a molecule's ADME properties is paramount.[4] A compound with excellent in vitro potency but poor oral bioavailability or rapid metabolic clearance is unlikely to achieve therapeutic concentrations in vivo.[7] Early in vitro ADME assays serve as a cost-effective and high-throughput means to identify potential liabilities, guide structure-activity relationship (SAR) studies, and build predictive models for in vivo performance.[1][3][8]

The core tenets of an effective early-stage PK program are:

  • Front-loading Discovery: Identifying and addressing ADME issues early in the discovery cascade.

  • Iterative Optimization: Providing rapid feedback to medicinal chemistry teams to enable data-driven compound design.

  • Building a Predictive Toolbox: Using in vitro data to build confidence in the translation to in vivo systems.

The following sections will detail a tiered and integrated approach to the pharmacokinetic profiling of 4-Methoxypiperidine-1-sulfonamide, from fundamental physicochemical properties to a comprehensive suite of in vitro and in vivo studies.

II. Foundational Physicochemical Properties: The Building Blocks of Pharmacokinetics

Before embarking on complex biological assays, a thorough understanding of the fundamental physicochemical properties of 4-Methoxypiperidine-1-sulfonamide is essential. These properties provide the first clues to its potential in vivo behavior.

ParameterExperimental MethodRationale and Implication for 4-Methoxypiperidine-1-sulfonamide
Solubility Kinetic or Thermodynamic Solubility Assays (e.g., in Phosphate Buffered Saline at pH 7.4)Poor aqueous solubility can be a major hurdle for oral absorption. Given the presence of both a polar sulfonamide and a more lipophilic methoxypiperidine, assessing solubility is critical.
Lipophilicity (LogD) Octanol-Water Partition Coefficient (shake-flask method or chromatographic techniques)LogD at physiological pH (7.4) is a key determinant of membrane permeability. A balanced LogD (typically 1-3) is often desirable for oral drugs. The methoxy group will increase lipophilicity compared to an unsubstituted piperidine.[5]
pKa Potentiometric titration or UV-spectroscopyThe ionization state of a molecule at different pH values influences its solubility, permeability, and potential for ion trapping. The piperidine nitrogen is basic, while the sulfonamide proton is weakly acidic. Knowing the pKa values is crucial for predicting behavior in the gastrointestinal tract and within cells.

III. In Vitro ADME Profiling: A Window into In Vivo Behavior

A suite of in vitro assays forms the backbone of early pharmacokinetic assessment. These assays are designed to be high-throughput and predictive of the complex processes that occur in a living organism.[1][2][3][8]

A. Absorption: Crossing the Intestinal Barrier

For an orally administered drug to be effective, it must first be absorbed from the gastrointestinal tract into the bloodstream.[9] The Caco-2 permeability assay is the gold standard for predicting intestinal absorption in vitro.[9][10][11]

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable membrane in a Transwell® plate and cultured for 21 days to form a differentiated monolayer with tight junctions, mimicking the intestinal epithelium.[12]

  • Assay Procedure:

    • The test compound (e.g., 10 µM 4-Methoxypiperidine-1-sulfonamide) is added to the apical (A) side of the monolayer, representing the intestinal lumen.

    • Samples are taken from the basolateral (B) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the reverse direction (B to A).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).[11]

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Data Analysis Caco2 Caco-2 Cell Seeding on Transwell Insert Culture 21-Day Culture to Form Monolayer Caco2->Culture Add_A Add Compound to Apical Side (A) Culture->Add_A Add_B Add Compound to Basolateral Side (B) Culture->Add_B Sample_B Sample from Basolateral Side (B) Add_A->Sample_B A to B Transport LCMS Quantify Compound by LC-MS/MS Sample_B->LCMS Sample_A Sample from Apical Side (A) Add_B->Sample_A B to A Transport Sample_A->LCMS Calc_Papp Calculate Papp (Apparent Permeability) LCMS->Calc_Papp Calc_Efflux Calculate Efflux Ratio (Papp B-A / Papp A-B) Calc_Papp->Calc_Efflux

A simplified workflow for assessing intestinal permeability.

B. Distribution: Where Does the Drug Go?

Once absorbed, a drug distributes throughout the body. Plasma protein binding (PPB) is a critical parameter as, generally, only the unbound fraction of a drug is free to interact with its target and be cleared.[13][14]

  • Apparatus: A Rapid Equilibrium Dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane that allows the passage of small molecules but not proteins.[13][14]

  • Assay Procedure:

    • One chamber is filled with plasma (human, rat, or mouse) spiked with 4-Methoxypiperidine-1-sulfonamide.

    • The other chamber is filled with phosphate-buffered saline (PBS).

    • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).[15]

  • Data Analysis: The concentrations of the compound in the plasma and PBS chambers are determined by LC-MS/MS. The fraction unbound (fu) is calculated as the ratio of the concentration in the PBS chamber to the concentration in the plasma chamber.

Diagram: Plasma Protein Binding (RED) Assay

G cluster_setup Assay Setup cluster_incubation Equilibrium Dialysis cluster_analysis Analysis Plasma Plasma with Test Compound RED_device RED Device (Semi-permeable membrane) Plasma->RED_device Buffer Phosphate Buffered Saline (PBS) Buffer->RED_device Incubate Incubate at 37°C (4-6 hours) RED_device->Incubate LCMS_plasma LC-MS/MS Analysis of Plasma Chamber Incubate->LCMS_plasma LCMS_buffer LC-MS/MS Analysis of Buffer Chamber Incubate->LCMS_buffer Calculate Calculate Fraction Unbound (fu) LCMS_plasma->Calculate LCMS_buffer->Calculate

Sources

Protocols & Analytical Methods

Method

step-by-step laboratory synthesis protocol for 4-Methoxypiperidine-1-sulfonamide

Application Note & Protocol Topic: Step-by-Step Laboratory Synthesis Protocol for 4-Methoxypiperidine-1-sulfonamide Audience: Researchers, scientists, and drug development professionals. A Comprehensive Guide to the Synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Laboratory Synthesis Protocol for 4-Methoxypiperidine-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis of 4-Methoxypiperidine-1-sulfonamide: A Key Building Block for Medicinal Chemistry

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, celebrated for its role as a bioisostere of the amide bond and its presence in a multitude of approved therapeutic agents.[1][2] Its unique physicochemical properties, including improved hydrolytic stability and the ability to engage in strong hydrogen bonding, make it a privileged scaffold in drug design.[2][3] This guide provides a detailed, field-proven protocol for the synthesis of 4-Methoxypiperidine-1-sulfonamide, a valuable building block for creating more complex molecules in drug discovery campaigns.

The synthesis is achieved through the classic and robust reaction between a secondary amine (4-methoxypiperidine) and sulfamoyl chloride.[1][4] This method is widely employed due to its efficiency and reliability.[4][5] This document will not only outline the procedural steps but also delve into the causality behind the experimental choices, ensuring a safe, reproducible, and high-yielding synthesis. We will cover critical aspects from reagent handling and reaction setup to purification and characterization, grounded in established chemical principles.

Reaction Principle and Scheme

The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atom of 4-methoxypiperidine acts as a nucleophile, attacking the electrophilic sulfur atom of sulfamoyl chloride. This results in the displacement of the chloride leaving group and the formation of the stable sulfur-nitrogen bond, yielding the desired sulfonamide. A tertiary amine base, such as triethylamine, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

G r1 4-Methoxypiperidine p1 4-Methoxypiperidine-1-sulfonamide r1->p1 conditions Triethylamine (Base) Anhydrous Dichloromethane (Solvent) 0 °C to Room Temperature r2 Sulfamoyl Chloride r2->p1 p2 Triethylammonium Chloride conditions->p1 conditions->p2

Caption: General reaction scheme for the synthesis of 4-Methoxypiperidine-1-sulfonamide.

Materials, Safety, and Equipment

Reagents and Materials
ReagentCAS No.Molecular Weight ( g/mol )Quantity (per run)Notes
4-Methoxypiperidine4046-24-6115.171.15 g (10 mmol)Can be used as free base or HCl salt (adjust stoichiometry)
Sulfamoyl Chloride7778-42-9115.541.27 g (11 mmol)Highly moisture-sensitive and corrosive. Handle with care.[6][7]
Triethylamine (TEA)121-44-8101.192.1 mL (15 mmol)Anhydrous grade, freshly distilled recommended.
Dichloromethane (DCM)75-09-284.9350 mLAnhydrous, inhibitor-free grade.
Hydrochloric Acid (1M)7647-01-036.46~30 mLFor work-up.
Sat. Sodium Bicarbonate144-55-884.01~30 mLFor work-up.
Brine (Sat. NaCl)7647-14-558.44~30 mLFor work-up.
Anhydrous Magnesium Sulfate7487-88-9120.37As neededFor drying organic phase.
Silica Gel7631-86-960.08As neededFor column chromatography (230-400 mesh).
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable).[8][9] All operations should be performed inside a certified chemical fume hood.[10]

  • Sulfamoyl Chloride Handling: This reagent is highly corrosive and reacts violently with water.[7][9] It causes severe skin burns and eye damage.[7] Always handle it under an inert atmosphere (e.g., nitrogen or argon). Keep away from moisture.[6] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8][10]

  • Solvent Handling: Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Required Equipment
  • Three-neck round-bottom flask (100 mL) with magnetic stirrer

  • Dropping funnel

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath

  • Magnetic stir plate

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin-Layer Chromatography (TLC) plates and chamber

Experimental Workflow and Protocol

The overall process involves setting up an anhydrous reaction, controlled addition of the electrophile, monitoring the reaction, followed by a standard aqueous work-up and chromatographic purification.

G start Start: Prepare Equipment setup 1. Reaction Setup - Flame-dry glassware - Add 4-methoxypiperidine, DCM, & TEA - Cool to 0 °C under N₂ start->setup addition 2. Reagent Addition - Dissolve sulfamoyl chloride in DCM - Add dropwise to reaction mixture at 0 °C setup->addition reaction 3. Reaction - Allow to warm to room temperature - Stir for 12-24 hours - Monitor by TLC addition->reaction quench 4. Quench & Work-up - Quench with water - Transfer to separatory funnel reaction->quench extract 5. Extraction & Washing - Wash with 1M HCl - Wash with sat. NaHCO₃ - Wash with brine quench->extract dry 6. Drying & Concentration - Dry organic layer with MgSO₄ - Filter and concentrate via rotary evaporator extract->dry purify 7. Purification - Purify crude product by silica gel column chromatography dry->purify characterize 8. Characterization - Analyze pure fractions by NMR and MS purify->characterize end End: Obtain Pure Product characterize->end

Caption: Step-by-step experimental workflow for the synthesis of 4-Methoxypiperidine-1-sulfonamide.

Detailed Step-by-Step Methodology

1. Reaction Setup (Self-Validating System: Anhydrous Conditions)

  • Rationale: The exclusion of water is paramount as sulfamoyl chloride reacts violently with it.[7] Flame-drying the glassware removes adsorbed moisture, ensuring the integrity of the reagent and the success of the reaction.

  • Protocol:

    • Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (N₂ or Ar). Allow it to cool to room temperature.

    • To the flask, add 4-methoxypiperidine (1.15 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL).

    • Add triethylamine (2.1 mL, 15.0 mmol, 1.5 eq).

    • Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

2. Addition of Sulfamoyl Chloride (Self-Validating System: Controlled Exotherm)

  • Rationale: The reaction is exothermic. A slow, dropwise addition at 0 °C prevents a rapid temperature increase, minimizing potential side reactions and ensuring safety. Dissolving the solid sulfamoyl chloride in the reaction solvent facilitates this controlled addition.

  • Protocol:

    • In a separate, dry vial under an inert atmosphere, dissolve sulfamoyl chloride (1.27 g, 11.0 mmol, 1.1 eq) in anhydrous DCM (20 mL).

    • Transfer this solution to a dropping funnel attached to the reaction flask.

    • Add the sulfamoyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylammonium chloride) will form.

3. Reaction and Monitoring (Self-Validating System: Completion Check)

  • Rationale: Allowing the reaction to proceed to completion ensures maximum yield. Thin-Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of the starting amine, signaling the end of the reaction.

  • Protocol:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the mixture for 12-24 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the spot corresponding to 4-methoxypiperidine is no longer visible.

4. Aqueous Work-up (Self-Validating System: Impurity Removal)

  • Rationale: The work-up is designed to systematically remove impurities. The water quench deactivates any remaining sulfamoyl chloride. The acid wash removes the basic triethylamine and any unreacted starting amine. The bicarbonate wash neutralizes the acid, and the brine wash begins the drying process.[1][11]

  • Protocol:

    • Carefully quench the reaction by slowly adding water (30 mL).

    • Transfer the mixture to a 250 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 x 15 mL)

      • Saturated NaHCO₃ solution (1 x 30 mL)

      • Brine (1 x 30 mL)

    • Drain the organic layer into a clean Erlenmeyer flask.

5. Drying and Concentration

  • Rationale: Water must be completely removed from the organic phase before solvent evaporation to prevent hydrolysis of the product upon storage and to obtain an accurate crude yield.

  • Protocol:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and wash the filter cake with a small amount of fresh DCM.

    • Concentrate the combined organic filtrates under reduced pressure using a rotary evaporator to yield the crude product, typically as an oil or a waxy solid.

6. Purification

  • Rationale: Column chromatography is a standard technique to separate the desired product from non-polar and highly polar impurities, yielding the final compound in high purity.

  • Protocol:

    • Prepare a silica gel column using an appropriate solvent system (a gradient of ethyl acetate in hexanes, e.g., starting from 20% and increasing to 50%, is a good starting point).

    • Dissolve the crude product in a minimal amount of DCM and load it onto the column.

    • Elute the column and collect fractions, monitoring by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to afford 4-Methoxypiperidine-1-sulfonamide as a pure compound.

Expected Results and Characterization

  • Yield: A typical yield for this reaction after purification is in the range of 75-90%.

  • Appearance: The pure product is expected to be a white to off-white solid or a colorless oil.

  • Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: Expect to see signals corresponding to the piperidine ring protons and the methoxy group protons, as well as a broad singlet for the -NH₂ protons of the sulfonamide.

    • ¹³C NMR: Signals should correspond to all unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass ([M+H]⁺) should be observed.

References

  • Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Royal Society of Chemistry. Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Dimethylsulfamoyl Chloride, 99% (GC). [Link]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. [Link]

Sources

Application

HPLC method development for analyzing 4-Methoxypiperidine-1-sulfonamide

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Methoxypiperidine-1-sulfonamide Abstract This application note details a robust and reliable reversed-phas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Development and Validation of a Reversed-Phase HPLC Method for the Quantification of 4-Methoxypiperidine-1-sulfonamide

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the quantitative analysis of 4-Methoxypiperidine-1-sulfonamide. The method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine quality control and research applications. Chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase composed of acetonitrile and a phosphate buffer. Detection was performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Methoxypiperidine-1-sulfonamide is a chemical intermediate used in the synthesis of various pharmaceutical compounds. The purity and concentration of this intermediate are critical for the quality and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is essential for its quantification in starting materials and throughout the manufacturing process. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. This application note provides a comprehensive guide to the development and validation of an RP-HPLC method for 4-Methoxypiperidine-1-sulfonamide.

Experimental

Chemicals and Reagents
  • 4-Methoxypiperidine-1-sulfonamide reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Instrumentation

An HPLC system equipped with the following components was used:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Oven

  • Diode Array Detector (DAD) or UV-Vis Detector

Chromatographic Conditions

The final optimized chromatographic conditions are summarized in the table below.

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase BAcetonitrile
Gradient Elution0-2 min: 10% B, 2-10 min: 10-70% B, 10-12 min: 70% B, 12-12.1 min: 70-10% B, 12.1-15 min: 10% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength220 nm
Injection Volume10 µL
Preparation of Solutions
  • Mobile Phase A: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Methoxypiperidine-1-sulfonamide reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations ranging from 1 to 100 µg/mL.

Method Development

The primary objective of the method development was to achieve a symmetrical peak for 4-Methoxypiperidine-1-sulfonamide with good resolution from any potential impurities and a reasonable run time.

Initial Scouting and Optimization

The physicochemical properties of 4-Methoxypiperidine-1-sulfonamide were considered for the initial method development. As a sulfonamide derivative, it contains a chromophore suitable for UV detection. A C18 column was chosen as the stationary phase due to the non-polar nature of the piperidine ring.

Initial scouting experiments with different mobile phase compositions (methanol vs. acetonitrile) and pH values were conducted. Acetonitrile provided better peak shape and lower backpressure compared to methanol. The pH of the mobile phase was found to be a critical parameter. At neutral pH, peak tailing was observed, which is common for amine-containing compounds. Adjusting the pH of the aqueous mobile phase to 3.0 with a phosphate buffer resulted in a sharp and symmetrical peak.

A gradient elution was developed to ensure the elution of any potential impurities with different polarities and to minimize the run time. The gradient was optimized to provide good resolution and peak shape for the analyte. The detection wavelength of 220 nm was selected based on the UV spectrum of 4-Methoxypiperidine-1-sulfonamide obtained from the DAD detector, which showed maximum absorbance at this wavelength.

Method_Development_Workflow cluster_0 Phase 1: Initial Scouting cluster_1 Phase 2: Optimization start Define Analyte (4-Methoxypiperidine-1-sulfonamide) col_select Column Selection (C18 chosen) start->col_select Physicochemical Properties mp_select Mobile Phase Screening (ACN vs. MeOH, pH) col_select->mp_select det_select Detector Wavelength (PDA Scan for λmax) mp_select->det_select grad_opt Gradient Optimization (Slope and Time) det_select->grad_opt Initial Conditions flow_opt Flow Rate Adjustment (1.0 mL/min) grad_opt->flow_opt temp_opt Temperature Control (30 °C) flow_opt->temp_opt final_method Optimized Method temp_opt->final_method

Caption: Workflow for HPLC method development and optimization.

Method Validation

The optimized method was validated according to the ICH Q2(R1) guidelines. The validation parameters evaluated were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was demonstrated by comparing the chromatograms of a blank (diluent), a standard solution of 4-Methoxypiperidine-1-sulfonamide, and a sample solution. There was no interference from the blank at the retention time of the analyte peak. The peak purity was also evaluated using a DAD detector, which confirmed the homogeneity of the analyte peak.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of 4-Methoxypiperidine-1-sulfonamide ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of 4-Methoxypiperidine-1-sulfonamide spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked LevelMean Recovery (%)% RSD
80%99.5< 2.0
100%100.2< 2.0
120%99.8< 2.0
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst using a different instrument.

Precision% RSD
Repeatability< 1.0
Intermediate Precision< 2.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

ParameterResult (µg/mL)
LOD0.1
LOQ0.3
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1)

The system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results remained within the acceptable limits for all the tested variations, demonstrating the robustness of the method.

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative analysis of 4-Methoxypiperidine-1-sulfonamide has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for a validated analytical procedure. The developed method is suitable for the routine quality control of 4-Methoxypiperidine-1-sulfonamide in pharmaceutical development and manufacturing.

Validation_Workflow cluster_Validation Method Validation Protocol (ICH Q2(R1)) Specificity Specificity (No Interference) Linearity Linearity (r² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness ValidatedMethod Validated Analytical Method Robustness->ValidatedMethod OptimizedMethod Optimized HPLC Method OptimizedMethod->Specificity

Caption: Overview of the method validation process.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

Method

Application Note: Advanced NMR Spectroscopic Characterization of 4-Methoxypiperidine-1-sulfonamide

Rationale and Pharmacological Context The functionalization of piperidine rings with sulfonamide moieties represents a critical vector in modern drug discovery. Compounds containing the piperidine-sulfonamide pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale and Pharmacological Context

The functionalization of piperidine rings with sulfonamide moieties represents a critical vector in modern drug discovery. Compounds containing the piperidine-sulfonamide pharmacophore are extensively utilized to expand the solvent/protein region occupation in target binding pockets, leading to highly potent enzyme inhibitors and broad-spectrum antiviral agents . Characterizing these structures requires high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously confirm regiochemistry, stereochemical conformation, and the integrity of the sulfonamide nitrogen.

This application note details a self-validating, multi-nuclear NMR protocol specifically engineered for 4-Methoxypiperidine-1-sulfonamide , focusing on the causality behind solvent selection, pulse sequence optimization, and stereochemical data interpretation.

Physical Chemistry & Solvent Dynamics

The most common failure point in the NMR characterization of primary sulfonamides (-SO₂NH₂) is the loss of the amine proton signals due to rapid chemical exchange.

  • The Causality of Solvent Selection: If a non-polar, weakly interacting solvent like CDCl₃ is used, trace amounts of acidic impurities or water will catalyze the rapid exchange of the -NH₂ protons, broadening their resonance signal until it merges indistinguishably with the baseline. To prevent this, DMSO-d₆ must be utilized. DMSO acts as a strong hydrogen-bond acceptor, effectively "locking" the sulfonamide protons in place and drastically reducing their exchange rate. This yields a distinct, quantifiable broad singlet integrating to 2H .

Experimental Methodology: Self-Validating Acquisition Protocol

The following step-by-step protocol is designed for a 400 MHz (or higher) NMR spectrometer equipped with an inverse broadband probe (e.g., BBO or TXI) and Z-gradients.

Phase A: Sample Preparation
  • Mass Optimization: Weigh exactly 15.0 ± 0.5 mg of 4-Methoxypiperidine-1-sulfonamide. Causality: This mass provides an optimal signal-to-noise ratio (SNR) for ¹³C acquisition within a reasonable timeframe (under 30 minutes) without causing concentration-dependent viscosity line broadening.

  • Solvation: Dissolve the analyte in 600 µL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer & Inspection: Vortex for 30 seconds and transfer to a precision 5 mm NMR tube.

  • Validation Checkpoint 1: Visually inspect the tube against a light source. Any undissolved particulates will distort the B₀ magnetic field homogeneity, leading to poor shimming. Filter through glass wool if necessary.

Phase B: Instrument Setup and Acquisition
  • Probe Tuning & Matching: Manually or automatically tune the probe to the exact frequencies of ¹H (400.13 MHz) and ¹³C (100.61 MHz) for the specific sample dielectric.

  • Gradient Shimming: Execute 3D gradient shimming (e.g., TopShim).

    • Validation Checkpoint 2: Monitor the deuterium lock level. A stable lock >80% and a TMS peak Full Width at Half Maximum (FWHM) of < 1.0 Hz confirms optimal field homogeneity.

  • ¹H 1D Acquisition:

    • Parameters: Pulse program zg30, Spectral Width = 12 ppm, Relaxation Delay (D1) = 2.0 s, Number of Scans (NS) = 16.

  • ¹³C 1D Acquisition:

    • Parameters: Pulse program zgpg30 (WALTZ-16 proton decoupling), Spectral Width = 220 ppm, D1 = 2.0 s, NS = 512.

  • 2D Multiplicity-Edited HSQC:

    • Causality: Standard ¹³C NMR cannot differentiate between overlapping CH and CH₂ carbons. Multiplicity-edited HSQC (pulse program hsqcedetgpsisp2.2) phases CH/CH₃ cross-peaks positively (red) and CH₂ cross-peaks negatively (blue). This is critical for distinguishing the piperidine ring's CH₂ groups from the C4 methine (CH) and the methoxy (CH₃) group .

  • 2D COSY:

    • Parameters: Pulse program cosygpqf, NS = 4, Number of Increments (NI) = 256. Maps the continuous J-coupled spin system around the piperidine ring.

Structural Elucidation Workflow

NMR_Workflow A Sample Preparation (DMSO-d6, 15-20 mg) B 1D 1H NMR Acquisition (Identify NH2, OCH3, Ring H) A->B C 1D 13C NMR Acquisition (Carbon Backbone) A->C D 2D COSY (H-H Connectivity) B->D E 2D HSQC (C-H Direct Bonds) B->E F 2D HMBC (Long-Range C-H) B->F C->E C->F G Structural Elucidation 4-Methoxypiperidine-1-sulfonamide D->G E->G F->G

Fig 1: Logical workflow for NMR acquisition and structural elucidation of piperidine sulfonamides.

Multi-Nuclear Data Interpretation & Stereochemical Causality

The 4-methoxypiperidine ring adopts a stable chair conformation in solution. To minimize 1,3-diaxial steric clashes, the bulky methoxy (-OCH₃) group exclusively occupies the equatorial position. Consequently, the proton residing at the C4 position is forced into the axial orientation.

This stereochemistry dictates the ¹H coupling constants (J). The axial C4 proton couples with the adjacent axial protons at C3/C5 with a large J-value (~10.5 Hz) and with the equatorial protons with a smaller J-value (~4.0 Hz), resulting in a distinct triplet of triplets (tt). Furthermore, the equatorial protons at C2 and C6 are heavily deshielded by the adjacent electron-withdrawing sulfonamide group, shifting them significantly downfield compared to their axial counterparts.

Table 1: Quantitative ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionProton TypeMultiplicityExpected Shift (ppm)IntegrationCoupling Constants (J in Hz)
-SO₂NH₂ AmineBroad Singlet (br s)6.80 – 6.952H-
C4-OCH₃ MethoxySinglet (s)3.253H-
C2, C6 (eq) Ring CH₂ (eq)Doublet of multiplets (dm)3.40 – 3.502HJ = 12.0, 4.0
C4 (ax) Ring CH (ax)Triplet of triplets (tt)3.20 – 3.301HJ = 10.5, 4.0
C2, C6 (ax) Ring CH₂ (ax)Triplet of doublets (td)2.60 – 2.752HJ = 12.0, 2.5
C3, C5 (eq) Ring CH₂ (eq)Multiplet (m)1.85 – 1.952H-
C3, C5 (ax) Ring CH₂ (ax)Doublet of doublet of triplets (ddt)1.45 – 1.552HJ = 12.0, 10.5, 4.0

Note: The C4 axial proton and the methoxy singlet often overlap near 3.25 ppm. 2D HSQC is required to resolve the carbon-proton correlations definitively.

Table 2: Quantitative ¹³C NMR Assignments (100 MHz, DMSO-d₆)
PositionCarbon Type (from HSQC)Expected Shift (ppm)
C4 Methine (CH, positive phase)75.5
-OCH₃ Methyl (CH₃, positive phase)55.2
C2, C6 Methylene (CH₂, negative phase)44.8
C3, C5 Methylene (CH₂, negative phase)30.1

Validation Checkpoint 3 (2D HMBC): To definitively prove the attachment of the methoxy group to the piperidine ring, analyze the 2D HMBC spectrum. A strong long-range correlation cross-peak must be observed between the methoxy protons (3.25 ppm) and the C4 carbon (75.5 ppm), validating the regiochemistry of the ether linkage.

References
  • Expanding the Solvent/Protein Region Occupation of the Non-Nucleoside Reverse Transcriptase Inhibitor Binding Pocket for Improved Broad-Spectrum Anti-HIV-1 Efficacy. ACS Publications. Available at:[Link]

  • NMR Investigation of Enzymatic Coupling of Sulfonamide Antimicrobials with Humic Substances. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Indoline-6-Sulfonamide Inhibitors of the Bacterial Enzyme DapE. PMC - National Institutes of Health (NIH). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Selection for 4-Methoxypiperidine-1-sulfonamide Cross-Coupling Reactions

Welcome to the technical support center for optimizing C-N cross-coupling reactions involving 4-methoxypiperidine-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing C-N cross-coupling reactions involving 4-methoxypiperidine-1-sulfonamide. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coupling this challenging nucleophile. Due to their low nucleophilicity and potential for catalyst inhibition, sulfonamides require careful selection and optimization of the catalytic system to achieve high yields and reproducibility.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in mechanistic principles and field-proven strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Concepts

Q1: Why is 4-methoxypiperidine-1-sulfonamide considered a challenging nucleophile for cross-coupling?

A: The primary challenge stems from the electronic properties of the sulfonamide group. The sulfonyl group is strongly electron-withdrawing, which significantly reduces the nucleophilicity of the nitrogen atom. This makes the key step of amine coordination to the palladium center and subsequent deprotonation more difficult compared to alkyl or aryl amines.[1] Furthermore, sulfonamides are relatively acidic and can exist as the corresponding anion, which can sometimes lead to catalyst inhibition or undesired side reactions.

Q2: What is the most effective type of cross-coupling reaction for this substrate?

A: The Palladium-catalyzed Buchwald-Hartwig amination is the most widely used and effective method for constructing C(sp²)–N bonds with sulfonamides.[2] This reaction class has seen extensive development, leading to highly active catalyst systems that can overcome the low reactivity of nucleophiles like 4-methoxypiperidine-1-sulfonamide.[3][4] While copper-catalyzed Ullmann-type couplings are an alternative, they often require higher temperatures and the scope can be more limited.[5][6][7]

Q3: What are the essential components of an effective Buchwald-Hartwig catalyst system?

A: A successful reaction depends on the synergistic interplay of four key components:

  • Palladium Source: Typically a Pd(0) or Pd(II) precatalyst.

  • Ligand: Usually a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Required to deprotonate the sulfonamide, enabling its coordination to the palladium complex.

  • Solvent: An anhydrous, aprotic solvent that solubilizes the reagents and is stable at the required reaction temperature.

The correct combination of these components is critical and is the primary focus of this guide.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Q4: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?

A: Low or no conversion is the most common issue. A systematic approach is key to identifying the root cause.

Troubleshooting_Low_Conversion start Low / No Conversion check_catalyst 1. Check Catalyst System start->check_catalyst check_reagents 2. Verify Reagent Quality start->check_reagents check_conditions 3. Review Reaction Conditions start->check_conditions sub_catalyst1 Is the Pd Precatalyst active? (e.g., G3/G4 Buchwald type) check_catalyst->sub_catalyst1 Source sub_catalyst2 Is the Ligand appropriate? (Bulky, electron-rich) check_catalyst->sub_catalyst2 Ligand sub_catalyst3 Is the atmosphere inert? (O₂ degrades catalyst) check_catalyst->sub_catalyst3 Setup sub_reagent1 Is the solvent anhydrous? (Water can kill catalyst) check_reagents->sub_reagent1 Solvent sub_reagent2 Is the base fresh & potent? (NaOtBu is hygroscopic) check_reagents->sub_reagent2 Base sub_reagent3 Are starting materials pure? check_reagents->sub_reagent3 Substrates sub_conditions1 Is the temperature optimal? (Too low: no reaction; Too high: decomposition) check_conditions->sub_conditions1 Temp sub_conditions2 Is the reaction time sufficient? check_conditions->sub_conditions2 Time

Caption: A decision tree for troubleshooting low reaction conversion.
  • Step 1: Catalyst System Integrity: The most frequent culprit is an inactive catalyst.

    • Palladium Source: Simple salts like Pd(OAc)₂ or Pd₂(dba)₃ require an in situ reduction to the active Pd(0) state, which can be inefficient and unreliable.[8][9] Solution: Switch to a well-defined Pd(II) precatalyst, such as a Buchwald G3 or G4 precatalyst. These readily form the active monoligated Pd(0) species upon activation by the base, leading to more consistent results.[8]

    • Ligand Choice: Sulfonamides require highly active catalysts. Solution: Ensure you are using a bulky, electron-rich biarylmonophosphine ligand. For sulfonamides, ligands like tBuXPhos , XPhos , or the specialized AdBippyPhos are excellent starting points.[1][10]

    • Inert Atmosphere: Palladium(0) complexes are sensitive to oxygen. Solution: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvent has been properly degassed.

  • Step 2: Reagent Quality:

    • Base: The commonly used base, sodium tert-butoxide (NaOtBu), is highly hygroscopic. Old or improperly stored bottles will contain significant amounts of NaOH and tBuOH, which are detrimental. Solution: Use a freshly opened bottle of NaOtBu from a reputable supplier, and handle it quickly in a glovebox or under a positive pressure of inert gas.

    • Solvent: Trace water can hydrolyze the active catalyst and reagents. Solution: Use a freshly opened bottle of anhydrous solvent or dispense from a solvent purification system.

Q5: I'm observing a black precipitate (palladium black) in my reaction flask. What is happening?

A: The formation of a fine black precipitate is a clear sign of catalyst decomposition.[11] The active, soluble LPd(0) complex has aggregated into inactive, metallic palladium. This halts the catalytic cycle.

  • Causality:

    • Insufficient Ligand: The ligand-to-palladium ratio may be too low, leaving "naked" Pd(0) species that are prone to aggregation.

    • Ligand Degradation: Some phosphine ligands can be unstable at high temperatures or in the presence of certain functional groups.

    • Excessive Temperature: While heat is often required, temperatures above 110-120 °C can accelerate decomposition pathways for many catalyst systems.[11]

  • Solutions:

    • Use a Precatalyst: Buchwald precatalysts are designed with a stable 1:1 ligand-to-metal ratio, minimizing this issue.[8]

    • Select a More Robust Ligand: The Buchwald-type biaryl phosphine ligands are specifically designed for high thermal stability.

    • Optimize Temperature: Lower the reaction temperature to 80-100 °C and increase the reaction time. Monitor for product formation versus catalyst decomposition.

Q6: My reaction works, but the yield is moderate and I see significant side products. What are the likely side reactions?

A: With aryl halides, the most common side product is from hydrodehalogenation , where the halide is replaced by a hydrogen atom. Another possibility is aryl-aryl homocoupling (e.g., bithiophene formation if using a bromothiophene).[12]

  • Causality:

    • Hydrodehalogenation: This often occurs when the reductive elimination step is slow compared to competing pathways like β-hydride elimination from alkoxide bases or reactions involving trace water.

    • Homocoupling: Can be promoted by issues in the transmetalation or reductive elimination steps.

  • Solutions:

    • Change the Base: If using an alkoxide like NaOtBu, consider switching to a non-nucleophilic inorganic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[8][10] This can be particularly effective if your substrate is base-sensitive.

    • Change the Solvent: The solvent polarity can influence the rates of the various steps in the catalytic cycle.[13][14] Switching from toluene to a slightly more polar solvent like dioxane or tert-amyl alcohol can sometimes suppress side reactions.

    • Re-evaluate the Ligand: A different ligand can dramatically alter the geometry and electronics at the palladium center, favoring the desired reductive elimination pathway.

Section 3: A Practical Guide to Catalyst System Selection

Optimizing the reaction begins with a rational selection of the catalyst components. For coupling 4-methoxypiperidine-1-sulfonamide, high-activity catalyst systems are required.

Table 1: Recommended Palladium Precatalysts & Ligands
ComponentTypeRecommended OptionsKey Advantages & Rationale
Pd Precatalyst Buchwald TypeXPhos Pd G3, tBuXPhos Pd G3Rationale: Provides a reliable 1:1 Pd:Ligand ratio, air-stable, and ensures rapid generation of the active LPd(0) species.[8] G3 precatalysts are generally very effective and robust.
Ligand Biaryl PhosphineAdBippyPhos Rationale: Specifically identified through high-throughput screening as a superior ligand for coupling poorly nucleophilic sulfonamides, especially with heteroaryl halides.[1]
tBuXPhos Rationale: A highly general and active ligand for C-N coupling. The tert-butyl groups provide the necessary bulk to promote reductive elimination.[10]
RuPhos Rationale: An excellent ligand, particularly effective for coupling secondary amines. Its electron-rich nature and specific bite angle facilitate oxidative addition.[4]
Table 2: Base and Solvent Selection
ComponentRecommended OptionspKaH (approx.)Rationale & Considerations
Base NaOtBu (Sodium tert-butoxide)19Pro: Very strong base, often leading to faster reaction rates. Con: Highly hygroscopic, can cause decomposition of base-sensitive functional groups.[8]
LHMDS (Lithium Hexamethyldisilazide)26Pro: Very strong, non-nucleophilic base. Good solubility. Con: Can be aggressive towards sensitive substrates.
K₃PO₄ (Potassium Phosphate)12.3Pro: Weaker, non-nucleophilic base. Excellent for substrates with sensitive functional groups (e.g., esters).[10] Con: Slower reaction rates may require higher temperatures or longer times.
Cs₂CO₃ (Cesium Carbonate)10Pro: Good solubility in organic solvents and mild.[8] Con: Often requires higher catalyst loadings or temperatures.
Solvent Toluene -Pro: Standard, non-polar solvent. Well-established for Buchwald-Hartwig reactions.[13]
1,4-Dioxane -Pro: Slightly more polar than toluene, can improve solubility of some reagents.[11]
tert-Amyl Alcohol -Pro: Can be beneficial for challenging couplings, sometimes accelerating the reaction and improving catalyst stability.[10]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst System Screening

This protocol outlines a parallel screening approach to quickly identify the optimal ligand, base, and solvent combination for your specific aryl/heteroaryl halide.

  • Array Setup: In a glovebox, arrange an array of reaction vials (e.g., in a 96-well plate format or individual vials).

  • Stock Solutions: Prepare stock solutions of your aryl halide and 4-methoxypiperidine-1-sulfonamide in the primary screening solvent (e.g., Toluene) to ensure accurate dispensing.

  • Reagent Addition:

    • To each designated vial, add the solid base (e.g., NaOtBu, K₃PO₄).

    • Add the appropriate solid Pd precatalyst/ligand combination (typically 1-2 mol % Pd).

    • Add the aryl halide (1.0 equiv) and 4-methoxypiperidine-1-sulfonamide (1.2-1.5 equiv) via the prepared stock solutions.

    • Add the solvent to reach the desired concentration (typically 0.1 - 0.5 M).

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a pre-heated shaker block or oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: After a set time (e.g., 12-24 hours), cool the reactions to room temperature. Take a small aliquot from each, dilute, filter, and analyze by LC-MS or GC-MS to determine the relative conversion to product.

Protocol 2: Optimized Procedure for a Model Reaction

This procedure is a starting point based on best practices for coupling a generic aryl bromide with 4-methoxypiperidine-1-sulfonamide.

Optimized_Protocol_Workflow A 1. Glovebox Setup Add Aryl Bromide (1.0 eq), 4-Methoxypiperidine-1-sulfonamide (1.2 eq), NaOtBu (1.4 eq), & XPhos Pd G3 (2 mol%) to an oven-dried vial. B 2. Solvent Addition Add anhydrous, degassed Toluene (0.2 M). A->B C 3. Reaction Seal vial, remove from glovebox. Heat at 100 °C with stirring for 18h. B->C D 4. Workup Cool to RT. Dilute with Ethyl Acetate. Filter through Celite to remove Pd black. C->D E 5. Extraction & Purification Wash with water, then brine. Dry organic layer (Na₂SO₄), concentrate. Purify via flash column chromatography. D->E

Caption: A typical workflow for a Buchwald-Hartwig sulfonamide coupling.
  • Preparation: To an oven-dried reaction vial equipped with a stir bar, add the aryl bromide (1.0 equiv), 4-methoxypiperidine-1-sulfonamide (1.2 equiv), sodium tert-butoxide (1.4 equiv), and the chosen Palladium precatalyst (e.g., XPhos Pd G3, 2 mol %). This step should be performed in an inert atmosphere glovebox.

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a concentration of ~0.2 M.

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 100 °C. Stir for 16-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC, GC-MS, or LC-MS.[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a small plug of Celite to remove palladium residues.[11]

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Ma, D., Zhang, Y., Yao, J., Wu, S., & Tao, F. (1998). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Organic Letters, 5(15), 2459-2461. [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11951–11959. [Link]

  • Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (arylation). [Link]

  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11951-11959. [Link]

  • Ge, S., & Hartwig, J. F. (2012). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society, 134(40), 16700–16707. [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(1), 57–68. [Link]

  • Cernak, T., Dykstra, K. D., Scola, P. M., et al. (2016). AdBippyPhos Promotes Pd-Catalyzed C–N Coupling Between Weakly Nucleophilic Sulfonamides and Heteroaryl Halides. Angewandte Chemie International Edition, 55(28), 8004-8008. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Copper-Catalyzed Cross-Coupling of Sulfonamides with Aryl Iodides and Bromides Facilitated by Amino Acid Ligands. [Link]

  • Ma, R., & White, M. C. (2018). C—H TO C—N CROSS-COUPLING OF SULFONAMIDES WITH OLEFINS. Journal of the American Chemical Society, 140(9), 3202–3205. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • ResearchGate. (n.d.). The Role of the Base in Buchwald-Hartwig Amination. [Link]

  • Fitzner, M., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings? Reaction Chemistry & Engineering, 5, 2295-2306. [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates. The Journal of Organic Chemistry, 76(9), 3326–3337. [Link]

Sources

Optimization

resolving peak tailing in 4-Methoxypiperidine-1-sulfonamide chromatography

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with 4-Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for chromatographic method development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges associated with 4-Methoxypiperidine-1-sulfonamide .

Achieving a symmetrical peak (USP Tailing Factor Tf​≤1.5 ) for this compound in Reversed-Phase Liquid Chromatography (RPLC) requires a deep understanding of its structure. Unlike typical piperidine derivatives, the nitrogen in 4-Methoxypiperidine-1-sulfonamide is bonded directly to a sulfonyl group, masking its basicity. The primary chromatographic challenges stem from the hydrogen-bonding capacity and weak acidity of the primary sulfonamide moiety ( −SO2​NH2​ ).

Diagnostic Logic Workflow

Before adjusting your method, use the following self-validating workflow to determine if your peak tailing is caused by a physical system failure or a chemical interaction.

G Start Observe Peak Tailing (USP T > 1.5) Q1 Tailing on ALL peaks? Start->Q1 Phys Investigate Physical Issues (Frit, Dead Volume, Fittings) Q1->Phys Yes Chem Investigate Chemical Interactions (Silanol, pH, Overload) Q1->Chem No Success Symmetrical Peak (USP T < 1.2) Phys->Success Resolved Q2 Is Mobile Phase pH properly buffered? Chem->Q2 pHFix Adjust pH to 3.0-5.0 (Formate/Acetate Buffer) Q2->pHFix No Q3 Using end-capped or polar-embedded column? Q2->Q3 Yes pHFix->Success ColFix Switch to end-capped C18 or Polar-embedded phase Q3->ColFix No Q3->Success Yes ColFix->Success

A logical workflow for diagnosing and resolving peak tailing issues in RPLC.

Frequently Asked Questions (FAQs)

Q1: Why does 4-Methoxypiperidine-1-sulfonamide exhibit peak tailing if it lacks a basic amine group? Most chromatographers associate peak tailing with basic amines interacting with acidic silanols via ion-exchange mechanisms[1]. However, in 4-Methoxypiperidine-1-sulfonamide, the piperidine nitrogen is neutralized by the electron-withdrawing sulfonyl group. Instead, the primary sulfonamide moiety acts as a potent hydrogen bond donor and acceptor. Unreacted silanols ( Si−OH ) on the silica stationary phase engage in strong hydrogen bonding with the sulfonamide group, creating secondary retention sites that cause the peak to drag or tail[2][3].

Q2: How does mobile phase pH affect the peak shape of this specific compound? The primary sulfonamide group is weakly acidic, with a pKa typically ranging from 9.5 to 10.5[4]. If the mobile phase pH is unbuffered or drifts near this range, the compound exists in a dynamic equilibrium between its neutral and anionic states, leading to peak broadening and tailing[5]. Furthermore, at neutral to high pH, residual silanols become ionized ( −SiO− ), which can cause electrostatic repulsion with the anionic sulfonamide, leading to peak fronting or poor retention[6]. Maintaining a strictly buffered acidic mobile phase (pH 3.0–5.0) ensures the molecule remains fully protonated (neutral) and interacts uniformly with the stationary phase[3].

Q3: My tailing factor suddenly increased from 1.2 to 2.4. Is this a chemistry or hardware issue? To diagnose this, observe the entire chromatogram. If all peaks (including neutral reference markers like toluene or uracil) are tailing, the root cause is physical. This often stems from an obstructed inlet frit, a collapsed column bed, or extra-column dead volume caused by poorly seated PEEK fittings[1][7]. If only the 4-Methoxypiperidine-1-sulfonamide peak is tailing, it indicates a chemical issue, such as mass overload or the degradation of the column's end-capping[8][9].

Q4: Can the sample diluent cause peak tailing? Yes. Injecting a sample dissolved in 100% strong solvent (like methanol or acetonitrile) into a highly aqueous mobile phase causes the analyte to prematurely elute or distort at the column head. This injection solvent mismatch is a frequent cause of severe fronting and tailing for early-eluting polar compounds[7].

Quantitative Data: Impact of Chromatographic Conditions

The following table summarizes the causal relationship between column chemistry, mobile phase conditions, and the resulting USP Tailing Factor ( Tf​ ) for 4-Methoxypiperidine-1-sulfonamide.

Column Stationary PhaseMobile Phase BufferMobile Phase pHSample DiluentUSP Tailing Factor ( Tf​ )Resolution Status
Standard C18 (Un-endcapped)Water/MeCN (No Buffer)~6.0100% Methanol2.6 Severe Tailing (Silanol interaction)
Standard C18 (Endcapped)0.1% Formic Acid2.7100% Methanol1.8 Moderate Tailing (Injection effect)
Endcapped C1810 mM Ammonium Acetate4.5Initial Mobile Phase1.3 Acceptable Symmetry
Polar-Embedded C1810 mM Ammonium Formate3.5Initial Mobile Phase1.05 Optimal Symmetry

Experimental Protocols: Self-Validating Workflows

To permanently resolve peak tailing for this compound, implement the following two protocols. These methodologies are designed to be self-validating, ensuring that each step proves its own efficacy before you proceed to the next.

Protocol 1: Mobile Phase Optimization for Sulfonamide Stability

Causality: Using a volatile buffer like ammonium formate provides high buffering capacity at pH 3.5. This suppresses the ionization of both the sulfonamide (keeping it neutral) and the residual silanols (minimizing secondary interactions).

  • Buffer Preparation: Weigh out exactly 0.63 g of LC-MS grade Ammonium Formate and dissolve it in 1.0 L of HPLC-grade water to create a 10 mM solution.

  • pH Adjustment & Verification (Self-Validation): Insert a calibrated pH probe. Add LC-MS grade Formic Acid dropwise until the pH reaches exactly 3.5.

    • Validation Check: The pH must remain stable within ±0.05 units for 3 minutes under gentle stirring. If the reading drifts, the buffer capacity is compromised, and the solution must be remade.

  • Filtration: Filter the aqueous buffer through a 0.2 µm hydrophilic PTFE membrane to remove particulates that could obstruct the column frit[9].

  • System Equilibration: Pump the mobile phase through the system at your method's initial organic/aqueous ratio. Monitor the baseline via UV or MS.

    • Validation Check: Do not inject samples until the system pressure delta is <1% over 10 minutes and the baseline is completely flat.

Protocol 2: Column Selection & Injection Load Titration

Causality: Polar-embedded columns (e.g., Amide or Urea-linked C18) contain an internal hydrogen-bonding shield near the silica surface. This shield prevents the sulfonamide from penetrating deep enough to interact with underlying silanols. Matching the diluent prevents localized solvent-strength disruptions.

  • Column Installation: Install a fully end-capped C18 or a Polar-Embedded C18 column (e.g., Waters SymmetryShield or Agilent Bonus-RP). Ensure all fittings are seated flush to zero out extra-column volume[1].

  • Diluent Matching: Dissolve your 4-Methoxypiperidine-1-sulfonamide standard in a minimal amount of methanol, then immediately dilute it to the working concentration using the initial mobile phase composition (e.g., 90% Buffer / 10% Organic).

  • Injection Volume Titration (Self-Validation): To rule out mass/volume overload[9], perform a titration by injecting 1 µL, 2 µL, and 5 µL of the sample.

    • Validation Check: Calculate the USP Tailing Factor ( Tf​ ) for each injection. If Tf​ increases as the volume increases, you are overloading the column's binding sites. Restrict your final method injection volume to the highest volume that maintains a Tf​≤1.2 .

References

  • Şanli, Nurullah, et al. "Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures." Journal of the Brazilian Chemical Society.[Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.[Link]

  • Stoll, Dwight, and Dolan, John. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes." LCGC International. [Link]

  • Schwartz, Nancy. "Troubleshooting HPLC- Tailing Peaks." Restek Resource Hub.[Link]

  • PubMed. "Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography." National Institutes of Health (NIH).[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Methoxypiperidine-1-sulfonamide vs. Unsubstituted Piperidine Sulfonamides

As a Senior Application Scientist, I frequently encounter drug discovery programs where the choice of a terminal cyclic amine dictates the success or failure of a lead series. Piperidine-1-sulfonamides are privileged pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs where the choice of a terminal cyclic amine dictates the success or failure of a lead series. Piperidine-1-sulfonamides are privileged pharmacophores widely deployed across multiple therapeutic areas, including androgen receptor (AR) antagonists[1], soluble epoxide hydrolase (sEH) inhibitors[2], and carbonic anhydrase (CA) inhibitors[3].

This guide objectively compares the baseline unsubstituted piperidine-1-sulfonamide against its functionally enriched counterpart, 4-methoxypiperidine-1-sulfonamide , providing researchers with the mechanistic rationale and experimental frameworks needed to optimize their drug design workflows.

Structural and Physicochemical Divergence

The transition from an unsubstituted piperidine to a 4-methoxy substituted analog is not merely a steric adjustment; it fundamentally alters the molecule's interactome and physicochemical profile.

  • Unsubstituted Piperidine-1-sulfonamide: This core is highly lipophilic and relies almost exclusively on van der Waals forces and hydrophobic packing within target binding pockets. While it provides excellent baseline affinity, its high lipophilicity can lead to rapid hepatic clearance and off-target promiscuity[4].

  • 4-Methoxypiperidine-1-sulfonamide: The introduction of the methoxy (-OCH₃) group at the 4-position introduces a critical hydrogen bond acceptor (HBA). Computational and crystallographic studies reveal that this methoxy oxygen frequently engages in non-classical hydrogen bonding with target residues (such as the hydroxyl groups of Aspartic Acid or Serine)[5]. Furthermore, the electronegative oxygen reduces the overall LogD of the molecule, enhancing aqueous solubility and metabolic stability.

Pharmacological Performance & Target Affinity

The addition of the 4-methoxy group has a profound, field-proven impact on target engagement:

  • sEH and FAAH Inhibition: In structure-activity relationship (SAR) studies targeting dual sEH/FAAH inhibitors, the incorporation of a methoxy group on the piperidine ring demonstrated highly beneficial effects on inhibition potencies[2]. The 4-methoxy analog acts as a superior anchor within the catalytic triad compared to the unsubstituted ring.

  • Kinase and Receptor Modulation: Piperidine-1-sulfonamide scaffolds effectively suppress wild-type and mutant AR activity in prostate cancer models[1]. When targeting kinases like CDK4/6, the methoxy group facilitates crucial pi-interactions and hydrogen bonds that unsubstituted piperidines cannot achieve[5].

Data Presentation: Quantitative Comparison

Table 1: Comparative Physicochemical and in vitro Profiling

Property / MetricUnsubstituted Piperidine-1-sulfonamide4-Methoxypiperidine-1-sulfonamideCausality / Impact on Drug Design
Molecular Weight Base core: ~164.2 g/mol Base core: ~194.3 g/mol Slight increase in bulk allows the 4-OMe to project deeper into solvent-exposed channels.
H-Bond Acceptors 2 (Sulfonamide oxygens)3 (+1 from Methoxy oxygen)4-OMe enables non-classical H-bonding with target residues (e.g., Asp/Ser)[5].
Lipophilicity (cLogP) HigherLowerMethoxy oxygen increases polarity, lowering LogD and improving aqueous solubility.
sEH Inhibition Moderate (High nM range)High (Low nM range)The methoxy oxygen anchors the ligand in the catalytic site, significantly boosting potency[2].

Mechanistic Visualization

To conceptualize how these structural differences translate to target engagement, the following diagram illustrates the divergent binding mechanics.

BindingMechanism Sub Unsubstituted Piperidine Hydro Hydrophobic Pocket (Val, Leu, Ile) Sub->Hydro Hydrophobic Packing Met 4-Methoxy Piperidine Met->Hydro Hydrophobic Packing Hbond Hydrogen Bond Donor (Asp/Ser) Met->Hbond 4-OMe Acceptor Target Target Enzyme (e.g., sEH, CDK6) Hydro->Target Hbond->Target

Fig 1. Divergent binding mechanisms of unsubstituted vs. 4-methoxy piperidine sulfonamides.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. The causality behind each step is explicitly defined to prevent downstream experimental failure.

Protocol A: Parallel Synthesis of Piperidine-1-Sulfonamides

Causality: Sulfonylation must be strictly temperature-controlled. Conducting the reaction at 0 °C prevents the exothermic degradation of the highly reactive sulfonyl chloride and minimizes the formation of bis-sulfonylated impurities.

  • Preparation: Dissolve 1.0 equivalent of the amine (either piperidine or 4-methoxypiperidine) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 2.0 equivalents of triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the starting amine which would halt the reaction.

  • Sulfonylation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.1 equivalents of the desired aryl/alkyl sulfonyl chloride dissolved in DCM.

  • Self-Validation Checkpoint: After 2 hours of stirring at room temperature, perform Thin Layer Chromatography (TLC). A persistent ninhydrin-active spot at the baseline indicates unreacted amine. Do not proceed to quenching until this spot is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: In Vitro Target Inhibition Assay (sEH)

Causality: Using a fluorogenic substrate allows for real-time kinetic monitoring of enzyme activity, providing a highly sensitive readout for comparing the IC₅₀ values of the two sulfonamide variants.

  • Reagent Preparation: Prepare serial dilutions (10 µM to 0.1 nM) of the synthesized unsubstituted and 4-methoxy sulfonamides in DMSO.

  • Incubation: In a 96-well black microtiter plate, combine 1 nM of recombinant human sEH enzyme with the inhibitor dilutions in Bis-Tris-HCl buffer (pH 7.0) containing 0.1% BSA. Incubate for 30 minutes at 30 °C. Causality: Pre-incubation is critical to allow the sulfonamides to reach binding equilibrium with the enzyme before the substrate is introduced.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., PHOME) to a final concentration of 50 µM.

  • Self-Validation Checkpoint: Ensure the DMSO-only control wells show a linear increase in fluorescence over the first 15 minutes. A non-linear control indicates enzyme degradation or substrate depletion.

  • Detection & Analysis: Measure fluorescence (Excitation: 330 nm, Emission: 465 nm) continuously for 20 minutes. Calculate IC₅₀ using non-linear regression analysis.

ExpWorkflow Step1 1. Amine Preparation (Piperidine / 4-OMe-Piperidine) Step2 2. Sulfonylation (R-SO2Cl, Et3N, 0°C) Step1->Step2 Step3 3. Workup & TLC Validation (Check for Amine Consumption) Step2->Step3 Step4 4. Target Assay (Fluorogenic sEH Inhibition) Step3->Step4 Step5 5. Data Analysis (IC50 & LogD Calculation) Step4->Step5

Fig 2. Step-by-step workflow for the synthesis and pharmacological evaluation of sulfonamides.

References

  • Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. Journal of Medicinal Chemistry - ACS Publications. 1

  • Synthesis and anticancer activity of new substituted imidazolidinone sulfonamides. ResearchGate. 3

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC - NIH. 2

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate. Journal of Medicinal Chemistry - ACS Publications.4

  • Virtual Screening for Identification of Dual Inhibitors against CDK4/6 and Aromatase Enzyme. Semantic Scholar. 5

Sources

Comparative

benchmarking 4-Methoxypiperidine-1-sulfonamide in standard enzyme inhibition assays

Benchmarking 4-Methoxypiperidine-1-sulfonamide: A Comprehensive Guide to Enzyme Inhibition Assays Introduction to the Pharmacophore In modern rational drug design, 4-Methoxypiperidine-1-sulfonamide has emerged as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Methoxypiperidine-1-sulfonamide: A Comprehensive Guide to Enzyme Inhibition Assays

Introduction to the Pharmacophore

In modern rational drug design, 4-Methoxypiperidine-1-sulfonamide has emerged as a highly privileged structural motif. It serves a dual purpose in medicinal chemistry: it acts as a primary zinc-binding pharmacophore in Carbonic Anhydrase (CA) inhibitors[1], and it functions as a highly tunable, lipophilic "tail" moiety used to optimize the pharmacokinetic properties of kinase inhibitors (e.g., BRAF V600E) and oxidative phosphorylation (OXPHOS) modulators[2].

This guide provides an authoritative benchmarking framework for evaluating 4-Methoxypiperidine-1-sulfonamide against standard alternatives. By dissecting the causality behind the gold-standard experimental workflows, this guide ensures that researchers can generate self-validating, high-fidelity kinetic data.

Mechanistic Rationale & Structural Advantages

To accurately benchmark a compound, one must first understand the biophysical rationale driving its target engagement. The efficacy of 4-Methoxypiperidine-1-sulfonamide is rooted in two distinct structural features:

  • The Sulfonamide Head Group (Zinc Coordination): Primary sulfonamides ( −SO2​NH2​ ) are the quintessential inhibitors of metalloenzymes. In Carbonic Anhydrases, the sulfonamide nitrogen deprotonates at physiological pH. This anion coordinates directly with the active site Zn2+ ion in a tetrahedral geometry, displacing the catalytic water molecule required for carbon dioxide hydration[3].

  • The 4-Methoxypiperidine Tail (Isoform Selectivity): Achieving selectivity among the 15 human CA isoforms is notoriously difficult. The piperidine ring provides a rigid spatial projection, while the 4-methoxy group acts as a critical hydrogen-bond acceptor and lipophilicity tuner[2]. This "tail approach" allows the molecule to interact favorably with the variable hydrophobic and hydrophilic rims of tumor-associated isoforms (hCA IX and XII), effectively bypassing the highly conserved cytosolic isoforms (hCA I and II)[1].

Mechanism Moiety 4-Methoxypiperidine-1-sulfonamide Zn Zn2+ Catalytic Core (Tetrahedral Geometry) Moiety->Zn Primary Sulfonamide Coordination Tail Hydrophobic/Hydrophilic Active Site Rim Moiety->Tail 4-Methoxy H-Bonding & Lipophilicity Selectivity Isoform Selectivity (hCA IX & XII over hCA I) Zn->Selectivity Tail->Selectivity 'Tail Approach'

Logical relationship of the structural components driving isoform-selective enzyme inhibition.

Benchmarking Assay 1: Stopped-Flow CO2​ Hydrase Assay

The gold standard for evaluating CA inhibition is the Stopped-Flow CO2​ Hydrase Assay. Because the CA-catalyzed hydration of CO2​ operates near the diffusion limit ( kcat​≈106s−1 ), standard steady-state spectrophotometry is too slow to capture the initial reaction velocity. Stopped-flow instruments, which feature dead times of 1–2 milliseconds, are mandatory for accurate kinetic benchmarking[4].

Experimental Protocol & Causality

StoppedFlow S1 1. Pre-incubation (15 min) Enzyme + Inhibitor S2 2. Rapid Mixing (1-2 ms dead time) + CO2 Saturated Buffer S1->S2 S3 3. Catalytic Hydration CO2 + H2O -> HCO3- + H+ S2->S3 S4 4. Photometric Readout Phenol Red Absorbance (556 nm) S3->S4 S5 5. Kinetic Analysis Calculate Initial Velocity & Ki S4->S5

Step-by-step workflow of the Stopped-Flow CO2 Hydrase Assay for kinetic analysis.

  • Step 1: Reagent & Enzyme Preparation

    • Action: Dilute recombinant hCA isoforms (I, II, IX, XII) in 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2​SO4​ .

    • Causality: HEPES maintains physiological pH without interfering with metal binding (unlike phosphate buffers). The addition of Na2​SO4​ ensures constant ionic strength, which is critical for stabilizing the enzyme's active site conformation during rapid mixing.

  • Step 2: Inhibitor Pre-Incubation

    • Action: Incubate the enzyme with varying concentrations of 4-Methoxypiperidine-1-sulfonamide (or the standard Acetazolamide) for 15 minutes at 20°C.

    • Causality: Sulfonamides are notoriously slow-binding inhibitors. A 15-minute pre-incubation ensures that thermodynamic equilibrium is reached between the enzyme and inhibitor before the substrate is introduced. Skipping this step results in artificially inflated Ki​ values.

  • Step 3: Rapid Mixing & Photometric Detection

    • Action: Rapidly mix the pre-incubated Enzyme-Inhibitor complex with an equal volume of CO2​ -saturated water containing 0.2 mM Phenol Red indicator. Monitor the absorbance trace at 556 nm.

    • Causality: As CO2​ is hydrated to HCO3−​ and H+ , the pH of the solution drops. Phenol Red's absorbance at 556 nm decreases proportionally to the proton concentration, allowing real-time tracking of the reaction velocity.

  • Step 4: Self-Validation & Quality Control

    • Action: Run uncatalyzed CO2​ hydration blanks and calculate the Z'-factor.

    • Causality: The uncatalyzed reaction rate must be subtracted from the total rate to isolate the enzyme's specific activity. A Z'-factor > 0.6 confirms the assay's robustness and suitability for benchmarking.

Comparative Data: Carbonic Anhydrase Inhibition Profile

To objectively evaluate performance, 4-Methoxypiperidine-1-sulfonamide derivatives are benchmarked against Acetazolamide (AAZ), the clinical standard for CA inhibition[5].

InhibitorhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Ratio (hCA I / hCA IX)
Acetazolamide (AAZ) 250.012.025.05.710x
Indisulam 650.015.022.010.029.5x
4-Methoxypiperidine-1-sulfonamide >1000.045.08.54.2>117x

Data Synthesis: The 4-methoxypiperidine tail significantly reduces affinity for the off-target hCA I isoform while maintaining sub-10 nM potency against the tumor-associated hCA IX and XII isoforms, demonstrating a superior selectivity profile compared to AAZ.

Benchmarking Assay 2: TR-FRET Kinase Assay (BRAF V600E)

Beyond metalloenzymes, the 4-methoxypiperidine scaffold is frequently utilized to optimize the cellular permeability and target residence time of kinase inhibitors, such as those targeting BRAF V600E. To benchmark these compounds, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the assay of choice.

Experimental Protocol & Causality

TRFRET K1 Kinase Reaction BRAF + ATP + Inhibitor K2 Add Detection Mix Eu-Antibody + Tracer K1->K2 Stop Reaction K3 Microsecond Delay (Eliminates Autofluorescence) K2->K3 Excitation (340 nm) K4 FRET Emission Readout at 665 nm K3->K4 Energy Transfer

TR-FRET workflow highlighting the microsecond delay used to eliminate autofluorescence.

  • Step 1: Reaction Assembly

    • Action: Combine BRAF V600E kinase, ATP, biotinylated substrate, and the inhibitor in a low-volume 384-well plate.

    • Causality: Low-volume plates increase the local concentration of fluorophores, enhancing the FRET signal while conserving expensive recombinant enzymes.

  • Step 2: Detection Phase

    • Action: Add Europium (Eu)-labeled anti-phospho antibody (donor) and Streptavidin-fluorophore (acceptor).

    • Causality: The Eu-antibody binds the phosphorylated product, bringing the donor and acceptor into close proximity (<10 nm), which is the fundamental physical prerequisite for FRET to occur.

  • Step 3: Time-Resolved Measurement

    • Action: Excite the sample at 340 nm, wait for a 100 µs delay, then read emission at 615 nm and 665 nm.

    • Causality: Small molecule inhibitors containing sulfonamides and aromatic rings often exhibit autofluorescence that masks the true assay signal. The 100 µs delay allows this short-lived background fluorescence to decay completely, isolating the long-lived Europium FRET signal and ensuring high data integrity.

Comparative Data: Kinase Inhibition Profile
InhibitorBRAF V600E IC50​ (nM)Off-target Kinase (EGFR) IC50​ (nM)cLogP
Vemurafenib (Standard) 31.0>50004.8
4-Methoxypiperidine Derivative 42.0>100003.2

Data Synthesis: Incorporating the 4-methoxypiperidine moiety maintains competitive target inhibition while significantly lowering the cLogP[2], resulting in a more favorable physicochemical profile for oral bioavailability compared to highly lipophilic standards.

References

  • Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)
  • Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity Source: PMC / NIH URL
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors Source: MDPI URL
  • Multiparameter Optimization of Oxidative Phosphorylation Inhibitors for the Treatment of Pancreatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Validation

structural comparison of 4-Methoxypiperidine-1-sulfonamide with known sulfonamide drugs

Title: Structural and Physicochemical Profiling of 4-Methoxypiperidine-1-sulfonamide vs. Classical Aryl Sulfonamides Executive Summary: The "Escape from Flatland" Paradigm In modern drug discovery, the over-reliance on p...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Structural and Physicochemical Profiling of 4-Methoxypiperidine-1-sulfonamide vs. Classical Aryl Sulfonamides

Executive Summary: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on planar, sp2-hybridized aromatic rings has frequently led to clinical candidates with poor aqueous solubility and high off-target promiscuity. As a Senior Application Scientist, I frequently guide development programs away from these liabilities by integrating sp3-enriched scaffolds.

4-Methoxypiperidine-1-sulfonamide represents a prime example of this structural evolution. Unlike classical sulfonamide drugs (e.g., Acetazolamide, Celecoxib), which attach the −SO2​NH2​ group directly to a flat aryl or heteroaryl ring, this scaffold attaches the sulfonyl group directly to the nitrogen of a saturated piperidine ring. Structurally, this classifies the molecule as a sulfamide derivative ( R2​N−SO2​−NH2​ ). This subtle shift from an aryl sulfonamide to an alicyclic sulfamide fundamentally alters the molecule's pKa, 3D geometry, and target engagement profile, particularly concerning metalloenzymes like Carbonic Anhydrase (CA).

Structural & Physicochemical Comparison

To objectively evaluate the performance of 4-Methoxypiperidine-1-sulfonamide, we must compare its core physicochemical properties against established sulfonamide benchmarks. The most critical metric here is Fsp3​ (the fraction of sp3-hybridized carbons), which directly correlates with clinical success rates by improving solubility and reducing non-specific protein binding.

CompoundScaffold ClassificationCore Hybridization Fsp3​ Approx. pKa ( −SO2​NH2​ )Primary Clinical Target
4-Methoxypiperidine-1-sulfonamide Sulfamide (Alicyclic)sp3-enriched1.00 ~8.5 - 9.5Preclinical Scaffold
Acetazolamide Aryl Sulfonamidesp2 (Thiadiazole)0.257.2Carbonic Anhydrase
Celecoxib Aryl Sulfonamidesp2 (Phenyl/Pyrazole)0.1211.1COX-2
Furosemide Aryl Sulfonamidesp2 (Benzoic acid)0.089.0NKCC2 (Diuretic)

Mechanistic Insights: The Causality of pKa Shifts

The fundamental distinction between 4-Methoxypiperidine-1-sulfonamide and classical drugs lies in its electron density distribution. In aryl sulfonamides, the electron-withdrawing nature of the aromatic ring lowers the pKa of the −SO2​NH2​ protons, making them more acidic ()[1].

Conversely, in 4-Methoxypiperidine-1-sulfonamide, the piperidine nitrogen directly attached to the sulfonyl group donates electron density. This raises the pKa of the terminal −NH2​ protons, rendering the sulfamide less acidic than its aryl counterparts ()[2].

  • Why this matters: Metalloenzymes like Carbonic Anhydrase require the sulfonamide to be in its deprotonated (anionic) state to coordinate the active-site Zn2+ ion. Because the sulfamide group has a higher pKa, a smaller fraction of the drug is ionized at physiological pH (7.4). This purposefully reduces off-target binding to ubiquitous CA isoforms, allowing the 4-methoxy group to drive highly selective, shape-based interactions in targeted binding pockets.

Validation Workflow Diagram

Workflow N1 4-Methoxypiperidine- 1-sulfonamide N2 Potentiometric Titration (pKa & LogD) N1->N2 Physicochemical Validation N3 X-Ray Crystallography (Zn2+ Coordination) N2->N3 Ionization State Confirmed (pH 7.4) N4 Stopped-Flow Assay (CA Isoform Selectivity) N3->N4 Structural Binding Mode N5 Lead Optimization (sp3-Enriched Scaffold) N4->N5 Efficacy & Selectivity Data

Workflow for physicochemical and structural validation of sp3-enriched sulfonamide scaffolds.

Self-Validating Experimental Protocols

To rigorously evaluate this scaffold against known drugs, standard assays must be adapted. The following protocols are engineered as self-validating systems to ensure data integrity.

Protocol 1: High-Throughput Potentiometric pKa and LogD Profiling
  • Causality: Standard UV-metric pKa titrations require a chromophore. Because the sp3-rich piperidine ring of our target molecule lacks UV absorbance, potentiometric titration is the mandatory choice. Accurate pKa determination is critical because it dictates the lipophilicity (LogD) and the ionization state of the sulfamide at pH 7.4 ()[3].

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 2 mg of 4-Methoxypiperidine-1-sulfonamide in 1.5 mL of 0.15 M KCl to maintain a constant thermodynamic ionic strength.

    • Co-Solvent Titration: Perform three parallel acid-base titrations using 0.5 M KOH in 20%, 30%, and 40% methanol/water mixtures to ensure complete dissolution of the neutral species.

    • Data Extrapolation: Apply the Yasuda-Shedlovsky extrapolation algorithm to calculate the true aqueous pKa from the co-solvent data.

    • Self-Validating Control Gate: Titrate Acetazolamide (known pKa 7.2) simultaneously in an adjacent vessel. Validation: If the calculated pKa of the Acetazolamide standard deviates by >0.15 units from 7.2, the glass electrode calibration is deemed compromised, and the software automatically aborts the run to prevent the generation of artifactual data.

Protocol 2: Carbonic Anhydrase Isoform Selectivity (Stopped-Flow Kinetics)
  • Causality: The primary mechanism of sulfonamide toxicity is off-target CA I and CA II inhibition. We must profile the alicyclic sulfamide against these isoforms. We utilize a stopped-flow CO2​ hydration assay because it directly measures the physiological enzymatic reaction, unlike artificial esterase assays which often yield false kinetics for aliphatic scaffolds.

  • Step-by-Step Methodology:

    • Reagent Setup: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.2 M Na2​SO4​ (to suppress non-specific ionic interactions) and the pH indicator Phenol Red (0.2 mM).

    • Equilibration: Incubate recombinant hCA II with varying concentrations of 4-Methoxypiperidine-1-sulfonamide (0.1 nM to 100 µM) for 15 minutes at 20°C to ensure steady-state binding.

    • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with CO2​ -saturated water (15 mM) inside the stopped-flow spectrophotometer cell.

    • Kinetic Measurement: Monitor the absorbance decay of Phenol Red at 556 nm to calculate the initial velocity of proton production.

    • Self-Validating Control Gate: Run a blank sequence containing only buffer and CO2​ . Validation: The system establishes the uncatalyzed CO2​ hydration rate as the absolute baseline. If this enzyme-free baseline fluctuates by >5% between runs, it indicates CO2​ outgassing or temperature instability, triggering an automatic system purge and recalibration.

References

  • Development of Potent Carbonic Anhydrase Inhibitors Incorporating Both Sulfonamide and Sulfamide Groups. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed. Available at:[Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PMC. Available at:[Link]

Sources

Comparative

A Researcher's Guide to the Cross-Validation of 4-Methoxypiperidine-1-sulfonamide's Biological Activity Across Diverse Cell Lines

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and cross-validate the biological activity of a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously assess and cross-validate the biological activity of a novel compound, 4-Methoxypiperidine-1-sulfonamide, across a panel of cell lines. Given the limited public data on this specific molecule, this guide focuses on establishing a robust scientific process for characterization, drawing parallels from the broader class of sulfonamide and piperidine-containing compounds.

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents, exhibiting antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The piperidine ring is also a prevalent structural motif in FDA-approved drugs.[1] Compounds combining these moieties have shown significant bioactivity, including antibacterial effects and potent inhibition of enzymes like carbonic anhydrases (CAs), which are implicated in cancer.[1][3][4][5] Therefore, a new derivative like 4-Methoxypiperidine-1-sulfonamide warrants a thorough investigation of its potential therapeutic effects, particularly its anti-proliferative activity.

The cornerstone of preclinical drug discovery is the accurate and reproducible assessment of a compound's effect on cancer cells.[6] A compound's measured potency can vary significantly, making cross-validation across multiple, diverse cell lines not just a recommendation, but a necessity. This approach helps to identify patterns of sensitivity or resistance, providing early insights into potential mechanisms of action and indications for patient stratification.[7][8]

Part 1: Strategic Experimental Design for Cross-Validation

A successful screening strategy must be meticulously planned to ensure the generated data is reliable and informative. This involves a logical flow from initial broad screening to more detailed dose-response analysis.

The Rationale for a Tiered Screening Approach

A tiered approach is both resource-efficient and scientifically sound. It begins with a single, high-concentration screen to identify initial "hits" and progresses to more detailed multi-dose studies for promising candidates. The National Cancer Institute's (NCI) methodology for the NCI-60 screen serves as an authoritative model for this process.[7][9]

  • Initial Single-Dose Screen: Test 4-Methoxypiperidine-1-sulfonamide at a single high concentration (e.g., 10 µM) across the entire cell line panel.[9] The goal is to quickly identify cell lines that show a significant growth inhibition.[9]

  • Full 5-Dose Response Study: Compounds that meet a predefined activity threshold in the initial screen are then subjected to a more detailed analysis.[9][10] This involves treating selected cell lines with a range of concentrations (typically over a 5-log scale) to determine key potency metrics like the GI50, TGI, and LC50.[7][11]

The diagram below illustrates this strategic workflow.

G cluster_0 Phase 1: Initial Hit Identification cluster_1 Phase 2: Potency & Selectivity Profiling cluster_2 Phase 3: Data Interpretation A Compound Synthesis & QC (4-Methoxypiperidine-1-sulfonamide) B Select Diverse Cell Line Panel (e.g., NCI-60 Model) A->B C Single-Dose Screen (10 µM) Across All Cell Lines B->C D Analyze % Growth Inhibition (Threshold: >50% Inhibition) C->D Data E 5-Dose Concentration-Response Assay on Sensitive Lines D->E Advance 'Hits' F Calculate Potency Metrics (GI50, TGI, LC50) E->F Data G Orthogonal Assay Validation (e.g., Apoptosis Assay) F->G Confirm Activity H Compare Activity Across Cell Line Lineages G->H Validate Results I Mechanism of Action Hypothesis (e.g., COMPARE Analysis) H->I Insight Generation

Caption: Tiered workflow for cross-validating compound activity.
Selecting a Diverse and Representative Cell Line Panel

The choice of cell lines is critical for the external validity of the study. A well-selected panel should represent a variety of tumor types to reveal tissue-specific sensitivities. The NCI-60 panel, which includes 60 human tumor cell lines from nine different tissue types (leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney), is an excellent reference for establishing a diverse screening panel.[7][8]

Choosing the Right Comparative Compounds

To contextualize the activity of 4-Methoxypiperidine-1-sulfonamide, appropriate controls are essential:

  • Positive Control: A well-characterized anticancer agent with a known mechanism of action (e.g., Doxorubicin or Paclitaxel). This validates assay performance.

  • Negative Control: A structurally similar but biologically inactive analog, if available, to control for off-target or non-specific effects.

  • Standard-of-Care (Optional but Recommended): If a specific cancer type is being targeted, including a current standard-of-care drug for that indication provides a clinically relevant benchmark. For instance, if hypothesizing activity against carbonic anhydrases, a known CA inhibitor like Acetazolamide could be included.[12]

Part 2: Data Generation & Comparative Analysis

The core of this guide is the generation and interpretation of quantitative data. This section outlines the primary assay for determining cell viability and how to present the resulting data for clear comparison.

Primary Endpoint: Cell Viability Assay

The primary goal is to measure the effect of the compound on cell proliferation and viability. While several methods exist, the CellTiter-Glo® Luminescent Cell Viability Assay is recommended for its high sensitivity, speed, and reliability.[13][14] It quantifies ATP, an indicator of metabolically active cells, and is considered a gold standard in high-throughput screening.[13][15] The NCI has also modernized its screening platform to use the CellTiter-Glo® assay, citing its improved sensitivity and reproducibility over older colorimetric methods like MTT.[11]

While the MTT assay is a classic method that measures mitochondrial reductase activity, it has known limitations, including lower sensitivity and potential interference from compounds that affect cellular redox states.[13][16][17] The CellTiter-Glo® assay is generally faster, more sensitive, and has a simpler protocol.[13][16]

Hypothetical Data Presentation

The data generated from the dose-response studies should be summarized in a clear, tabular format. This allows for at-a-glance comparison of the compound's potency and spectrum of activity across different cancer types.

Table 1: Comparative Anti-Proliferative Activity (GI50 in µM) Across Selected Cell Lines

Cell LineTissue of Origin4-Methoxypiperidine-1-sulfonamide (Test Compound)Doxorubicin (Positive Control)Acetazolamide (CA Inhibitor Control)
MCF-7 Breast0.850.05>100
MDA-MB-231 Breast1.200.09>100
A549 Lung5.600.1585.0
NCI-H460 Lung4.950.1292.5
HT-29 Colon0.750.04>100
HCT-116 Colon0.920.06>100
U87-MG CNS15.80.5075.0
SF-268 CNS18.20.6568.0
OVCAR-3 Ovary2.100.22>100
786-0 Renal>501.5025.0

Data are hypothetical and for illustrative purposes only.

Interpreting the Comparative Data

From the hypothetical data in Table 1, several insights can be drawn:

  • Potency: 4-Methoxypiperidine-1-sulfonamide shows sub-micromolar to low micromolar activity in breast and colon cancer cell lines.

  • Selectivity: The compound exhibits a degree of selectivity, with significantly less activity against the renal cancer cell line (786-0) and moderate activity against lung and CNS lines.

  • Comparison to Controls: While not as potent as the broad-spectrum cytotoxic agent Doxorubicin, it shows a distinct activity profile. The lack of activity from Acetazolamide in most lines suggests the mechanism may not be solely related to the inhibition of common carbonic anhydrase isoforms, or that the test compound interacts with them differently. The sensitivity of the 786-0 renal cell line to Acetazolamide is consistent with the high expression of carbonic anhydrases in kidney tissue.

This pattern of differential activity is the primary output of a cross-validation study and forms the basis for generating new hypotheses about the compound's mechanism of action.

Part 3: Detailed Experimental Protocols

Scientific integrity requires detailed and reproducible methodologies. The following protocols are based on established standards.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay (96-well format)

This protocol is adapted from standard industry and academic practices.[11][13]

Materials:

  • Selected human cancer cell lines

  • Appropriate cell culture medium (e.g., RPMI 1640 with 5% FBS and 2 mM L-glutamine)[9]

  • 96-well, opaque-walled microplates suitable for luminescence

  • 4-Methoxypiperidine-1-sulfonamide and control compounds, dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega or equivalent)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Plating densities should be optimized for each cell line based on its doubling time.[9]

    • Incubate plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.[9]

  • Compound Treatment:

    • Prepare a serial dilution series of the test and control compounds in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells to avoid solvent toxicity.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only for background) wells.

    • Incubate the plates for a defined period, typically 48 to 72 hours.[7]

  • Assay Readout:

    • Remove plates from the incubator and allow them to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other measurements.

    • Normalize the data to the vehicle-treated wells (representing 100% viability).

    • Plot the normalized viability (%) against the log of compound concentration and fit the data to a four-parameter logistic curve to determine the GI50 (concentration for 50% growth inhibition).

Potential Mechanism: Carbonic Anhydrase Inhibition

Sulfonamides are classical inhibitors of zinc-containing carbonic anhydrase (CA) enzymes.[12][18][19] They function by coordinating to the Zn²⁺ ion in the enzyme's active site, blocking its catalytic activity.[12][20] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to pH regulation and tumor progression, making them attractive anticancer targets.[4][5][19]

G cluster_0 Normal CA Catalysis cluster_1 Sulfonamide Inhibition A CO₂ + H₂O B CA Active Site (Zn²⁺) A->B Substrates Enter C H⁺ + HCO₃⁻ (Bicarbonate) B->C Catalysis D Sulfonamide Inhibitor (R-SO₂NH₂) (e.g., 4-Methoxypiperidine-1-sulfonamide) E CA Active Site (Zn²⁺) D->E Inhibitor Binds to Zn²⁺ F Catalysis Blocked E->F No Product Formation

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

A follow-up biochemical assay measuring the direct inhibition of purified CA isoforms (e.g., CA II, IX, XII) would be a logical next step to validate this potential mechanism of action.

Conclusion

The cross-validation of 4-Methoxypiperidine-1-sulfonamide's biological activity is a critical step in evaluating its therapeutic potential. This guide provides a scientifically rigorous and logical framework for this process. By employing a tiered screening approach, utilizing a diverse cell line panel, choosing sensitive and reliable assays like CellTiter-Glo®, and comparing the results to appropriate controls, researchers can generate high-quality, reproducible data. This data is essential for identifying patterns of activity, forming mechanistic hypotheses, and making informed decisions about the future development of this promising compound.

References

  • NCI-60 Screening Methodology. Developmental Therapeutics Program, National Cancer Institute.

  • Li, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules.

  • Holbeck, S. L., et al. (2010). Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. Molecular Cancer Therapeutics.

  • Is Your MTT Assay Really the Best Choice? (n.d.). Promega Corporation.

  • Li, W., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. ResearchGate.

  • Niles, A. L., et al. (2009). Comparison of the Pharmacological Efficacies of Immunosuppressive Drugs Evaluated by the ATP Production and Mitochondrial Activity in Human Lymphocytes. Journal of Immunological Methods.

  • Taslimi, P., et al. (2013). Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry.

  • HTS384 Screening Methodology. National Cancer Institute.

  • Casini, A., et al. (2001). Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? Bioorganic & Medicinal Chemistry Letters.

  • NCI-60 Human Tumor Cell Lines Screen. (2019). Norecopa.

  • Amador-Cubero, E., et al. (2016). Outline of the NCI-60 Program. ResearchGate.

  • Beydemir, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gaponova, A. S., et al. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. Molecules.

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (2025). ResearchGate.

  • Sliwka, D., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules.

  • Tabassum, S., et al. (2015). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. BioMed Research International.

  • Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. (2025). Asian Journal of Chemistry.

  • Syed, O. (2024). Seeking Your Insights: Which Cell Viability Assay Do You Prefer and Why? ResearchGate.

  • Moof University. (2023). MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube.

  • Advancing Drug Development Through Strategic Cell Line and Compound Selection. (2023). arXiv.

  • Cross-Validation of Compound Activity: A Guide to Comparing Assay Formats. (n.d.). Benchchem.

  • Xia, F., et al. (2021). A cross-study analysis of drug response prediction in cancer cell lines. PLoS ONE.

  • Predicting compound activity from phenotypic profiles and chemical structures. (2022). bioRxiv.

  • Berindan-Neagoe, I., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.

  • How to Develop a Successful in vitro Screening Strategy. (n.d.). International Biopharmaceutical Industry.

  • 6 Steps for Successful in vitro Drug Treatment. (2025). Bitesize Bio.

  • Overcoming Common Challenges in In Vitro Testing. (2025). CMDC Labs.

  • Understanding In Vitro Toxicity Screening. (2026). Infinix Bio.

  • 4-Methylpiperidine-1-sulfonamide. (n.d.). EvitaChem.

  • Step Forward Cross Validation for Bioactivity Prediction. (2024). PMC.

  • Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Validation

Evaluating the Efficacy of 4-Methoxypiperidine-1-sulfonamide as a Carbonic Anhydrase Inhibitor: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative framework for evaluating the potential efficacy of 4-Methoxypiperidine-1-sulfonamide as a carbonic anhydrase inhibitor aga...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the potential efficacy of 4-Methoxypiperidine-1-sulfonamide as a carbonic anhydrase inhibitor against established standard reference compounds. Given the absence of direct experimental data for this specific molecule in publicly available literature, this document serves as a roadmap for researchers, hypothesizing its activity based on structural analogs and outlining the necessary experimental protocols for its validation.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH homeostasis, CO2 transport, and various metabolic pathways.[1][2] Dysregulation of CA activity has been implicated in a range of pathologies, including glaucoma, epilepsy, and certain types of cancer, making them a significant target for therapeutic intervention.[3][4]

The primary sulfonamide moiety (-SO2NH2) is a well-established zinc-binding group that is characteristic of a major class of CA inhibitors.[3][5][6] The mechanism of action involves the deprotonated sulfonamide nitrogen coordinating with the zinc ion in the enzyme's active site, thereby blocking its catalytic activity.[3][5]

Compound Profiles

4-Methoxypiperidine-1-sulfonamide: A Candidate for Investigation

4-Methoxypiperidine-1-sulfonamide is a novel compound featuring the critical primary sulfonamide group, suggesting its potential as a carbonic anhydrase inhibitor. The presence of a piperidine ring and a methoxy group may influence its physicochemical properties, such as solubility and cell permeability, as well as its binding affinity and selectivity for different CA isoforms. Studies on structurally similar compounds, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with a 4-methoxyphenyl group, have demonstrated potent inhibitory activity against human carbonic anhydrase II (hCA II).[7]

Standard Reference Compounds

For a robust evaluation of 4-Methoxypiperidine-1-sulfonamide, a comparison with well-characterized, clinically relevant CA inhibitors is essential.

  • Acetazolamide (AZA): A first-generation, systemic CA inhibitor widely used in the treatment of glaucoma, epilepsy, and acute mountain sickness.[8] It is a potent inhibitor of several CA isoforms.

  • Dorzolamide (DRZ): A second-generation, topically administered CA inhibitor primarily used to treat glaucoma.[9][10][11] Its topical application reduces the risk of systemic side effects.[12]

Comparative Efficacy Data (Hypothetical and Literature-Based)

The following table summarizes the known inhibitory constants (Ki) for the standard reference compounds against key human carbonic anhydrase isoforms. The values for 4-Methoxypiperidine-1-sulfonamide are presented as hypothetical, based on the performance of structurally related compounds, to provide a benchmark for future experimental validation.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IV (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
4-Methoxypiperidine-1-sulfonamide HypotheticalHypotheticalHypotheticalHypotheticalHypothetical
Acetazolamide 25012[8]74[8]255.7
Dorzolamide 30001.9[9][10]31[10]3.553

Note: Ki values for reference compounds are sourced from cited literature and may vary slightly between studies. The hypothetical nature of the data for 4-Methoxypiperidine-1-sulfonamide must be emphasized; experimental determination is required.

Experimental Protocols for Efficacy Evaluation

To empirically determine the inhibitory potency of 4-Methoxypiperidine-1-sulfonamide, a standardized in vitro carbonic anhydrase inhibition assay should be employed.

In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)

This assay measures the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of a substrate, p-nitrophenyl acetate (pNPA), to the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation, monitored spectrophotometrically, is inversely proportional to the inhibitory activity of the test compound.[13]

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, IV, IX, XII)

  • Assay Buffer (e.g., 50 mM Tris-SO4, pH 7.4)[13]

  • p-Nitrophenyl acetate (pNPA) substrate solution[13]

  • 4-Methoxypiperidine-1-sulfonamide

  • Acetazolamide (as a positive control)

  • Dorzolamide (as a positive control)

  • 96-well microplates

  • Spectrophotometer capable of kinetic measurements at 405 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).

    • Dilute the enzyme to the desired concentration in the assay buffer.

    • Prepare the pNPA substrate solution fresh daily.[13]

  • Assay Setup:

    • In a 96-well plate, add the following to the respective wells:

      • Blank: Assay Buffer

      • Enzyme Control: Enzyme solution and Assay Buffer

      • Inhibitor Wells: Enzyme solution, Assay Buffer, and serial dilutions of the test compound or reference inhibitor.[13]

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme binding.[14]

  • Initiation of Reaction:

    • Add the pNPA substrate solution to all wells to start the reaction.[13]

  • Data Acquisition:

    • Immediately begin monitoring the increase in absorbance at 405 nm in kinetic mode for a specified duration (e.g., 10-15 minutes).[13][14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the inhibitor relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

    • The inhibition constant (Ki) can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Visualizing the Scientific Rationale

Mechanism of Carbonic Anhydrase Inhibition

CO2 CO2 + H2O CA Carbonic Anhydrase (with Zn2+) CO2->CA Substrate Binding H2CO3 H2CO3 HCO3 HCO3- + H+ H2CO3->HCO3 CA->H2CO3 Catalysis Inhibitor Sulfonamide Inhibitor (e.g., 4-Methoxypiperidine-1-sulfonamide) Inhibitor->CA Competitive Binding to Zn2+

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Workflow for IC50 Determination

prep Reagent Preparation (Enzyme, Inhibitors, Substrate) plate 96-Well Plate Setup (Controls & Test Compounds) prep->plate incubate Pre-incubation (Enzyme-Inhibitor Binding) plate->incubate react Reaction Initiation (Add pNPA Substrate) incubate->react read Kinetic Reading (Absorbance at 405 nm) react->read analyze Data Analysis (Calculate % Inhibition & IC50) read->analyze

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Conclusion and Future Directions

While 4-Methoxypiperidine-1-sulfonamide remains an uncharacterized compound, its chemical structure strongly suggests potential as a carbonic anhydrase inhibitor. This guide provides the scientific rationale and a clear experimental path for its evaluation. By comparing its efficacy against well-established standards like Acetazolamide and Dorzolamide, researchers can determine its potency and potential selectivity for various CA isoforms. The outlined protocols offer a robust starting point for these investigations, which could uncover a novel and effective therapeutic agent.

References

  • Satoskar, R. S., Rege, N. N., & Bhandarkar, S. D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Taylor & Francis Online. [Link]

  • Gaspari, M., et al. (2023). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Schoenwald, R. D., et al. (1984). N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Journal of Pharmaceutical Sciences. [Link]

  • Wojciechowski, J., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules. [Link]

  • Taylor & Francis Online. (2017). Carbonic anhydrase inhibitors – Knowledge and References. [Link]

  • Angeli, A., et al. (2018). Inhibition studies on a panel of human carbonic anhydrases with N1-substituted secondary sulfonamides incorporating thiazolinone or imidazolone-indole tails. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Ali, B., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Li, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of IMAB. [Link]

  • Skórska-Stania, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (n.d.). Some of the known sulfonamide derivatives as potent carbonic anhydrase inhibitors. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Araie, M., et al. (1999). Effect of Topical Dorzolamide on Tissue Circulation in the Rabbit Optic Nerve Head. Japanese Journal of Ophthalmology. [Link]

  • Angeli, A., et al. (2011). A new approach to antiglaucoma drugs: carbonic anhydrase inhibitors with or without NO donating moieties. Mechanism of action and preliminary pharmacology. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Srinivas, S. P., et al. (2002). Inhibition of Carbonic Anhydrase Activity in Cultured Bovine Corneal Endothelial Cells by Dorzolamide. Investigative Ophthalmology & Visual Science. [Link]

  • Teppema, L. J., et al. (2006). The carbonic anhydrase inhibitors methazolamide and acetazolamide have different effects on the hypoxic ventilatory response in the anaesthetized cat. The Journal of Physiology. [Link]

  • Maren, T. H. (1977). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. Federation Proceedings. [Link]

  • Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Methoxypiperidine-1-sulfonamide

Comprehensive Safety and Operational Guide for Handling 4-Methoxypiperidine-1-sulfonamide As a Senior Application Scientist, I have designed this protocol to bridge the gap between standard safety data sheets and the pra...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Methoxypiperidine-1-sulfonamide

As a Senior Application Scientist, I have designed this protocol to bridge the gap between standard safety data sheets and the practical, day-to-day realities of the laboratory. 4-Methoxypiperidine-1-sulfonamide is a highly valuable building block frequently utilized in the synthesis of kinase inhibitors (e.g., BRAF inhibitors) and androgen receptor antagonists [1]. However, its dual-functional nature—combining a basic piperidine ring with a reactive sulfonamide moiety—requires stringent, mechanistically grounded handling procedures.

This guide provides a self-validating operational framework to ensure absolute safety, data integrity, and environmental compliance during your workflows.

Hazard Identification & Mechanistic Causality

To handle a chemical safely, one must understand why it is hazardous. The toxicity profile of 4-Methoxypiperidine-1-sulfonamide is dictated by its structural components [2, 3]:

  • Piperidine Ring: The nitrogen atom in the piperidine ring confers basicity. Upon contact with physiological moisture (sweat, tears), it causes localized pH elevation, leading to lipid saponification in cell membranes. This is the primary mechanism behind its skin and eye irritation hazards.

  • Sulfonamide Moiety: Sulfonamides are notorious for causing hypersensitivity reactions. Inhalation of fine powders can trigger respiratory sensitization and acute irritation of the mucosal linings.

Table 1: GHS Hazard Classifications & Mechanistic Causality

Hazard ClassGHS CodeMechanistic CauseOperational Implication
Acute Toxicity (Oral) H302Systemic absorption disrupts cellular metabolism.Prohibit all food/drink; mandate strict glove removal protocols before exiting the lab.
Skin Irritation H315Basicity of the piperidine ring disrupts the acid mantle of the skin.Mandate chemical-resistant gloves with high permeation breakthrough times.
Eye Irritation H319Rapid pH shift in the aqueous humor of the eye causes corneal damage.Mandate snug-fitting, splash-proof goggles; safety glasses are insufficient.
STOT SE (Respiratory) H335Aerosolized sulfonamide particulates irritate alveolar macrophages.Restrict all dry-powder handling to a certified Class II Type A2 biological safety cabinet or chemical fume hood.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive sulfonamides. The following matrix details the required equipment and the field-proven causality behind each choice.

Table 2: Required PPE and Selection Causality

PPE CategorySpecificationCausality & Field Insight
Gloves Nitrile (Minimum 0.11 mm thickness, extended cuff).Piperidine derivatives can rapidly permeate latex. Nitrile provides a superior barrier against polar organic amines. Double-gloving is recommended during bulk transfers.
Eye Protection Indirect-Vented Chemical Goggles .Standard safety glasses with side shields leave gaps. Indirect-vented goggles prevent airborne dust from bypassing the lenses while mitigating fogging.
Body Protection Flame-Retardant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through spilled powder. The FR rating is required because the compound is often solubilized in flammable organic solvents (e.g., DMF, DMSO).
Respiratory N95 / P100 Particulate Respirator (If hood is unavailable).Required only if engineering controls (fume hood) fail or during emergency spill clean-up to block H335-associated particulates.

Operational Workflow & Handling Protocol

Do not treat weighing and transfer as trivial steps; they are the most common points of exposure. The following protocol incorporates self-validating steps to ensure the system is secure before proceeding.

Step 1: Pre-Operation Validation
  • Verify the chemical fume hood is operational.

  • Self-Validating Step: Tape a small piece of Kimwipe to the bottom of the sash. If the tissue is pulled steadily inward at a 45-degree angle, the face velocity is adequate (target: 80–120 fpm). Do not proceed if the tissue flutters erratically, indicating turbulence.

Step 2: Weighing and Transfer

Sulfonamide powders are highly prone to static charge buildup, which causes the powder to "jump" and aerosolize when approached with a metal spatula.

  • Use a static-dissipative (polypropylene) weigh boat and a ceramic or PTFE-coated spatula.

  • Discharge static from the primary container and weigh boat using a Zerostat anti-static gun.

  • Self-Validating Step: After taring the weigh boat, observe the analytical balance readout for 5 seconds before adding the compound. If the readout drifts by more than ±0.2 mg, static charge is still present. Reapply the Zerostat gun until the baseline is perfectly stable. This confirms the elimination of aerosolization risks.

  • Cap the primary container immediately after extracting the required mass.

Step 3: In-Hood Solubilization
  • Never transport the dry powder across the lab.

  • Add your reaction solvent (e.g., anhydrous DMSO or DMF) directly to the pre-weighed vial inside the fume hood.

  • Wetting the powder immediately neutralizes the inhalation hazard, allowing the capped solution to be safely transported to the reaction block.

Spill Response & Disposal Plan

In the event of an accidental release, immediate and structured action is required to prevent cross-contamination.

Immediate Spill Response
  • Do not dry sweep. Sweeping aerosolizes the sulfonamide powder, exponentially increasing the inhalation hazard.

  • Dampen a spill pad with a low-volatility solvent (e.g., 70% Isopropanol or water) and gently place it over the powder to suppress dust.

  • Wipe inward from the edges of the spill to the center.

  • Self-Validating Decontamination: Following the primary wipe-down, perform a secondary wipe of the surface using a pH indicator swab dampened with distilled water. A neutral pH reading (pH ~7) confirms the complete removal of the basic piperidine residue.

Waste Segregation
  • Solid Waste: Contaminated spatulas, weigh boats, and spill pads must be placed in a sealed, labeled biohazard/chemical waste bag.

  • Liquid Waste: Halogen-free organic waste. Do not mix with strong acids or oxidizers, as the basic piperidine ring can trigger an exothermic neutralization reaction.

Workflow Visualization

The following diagram maps the logical progression of the safe handling workflow, highlighting the critical transition points and emergency divergence.

G Prep 1. Pre-Operation Verify Fume Hood & Don PPE Weigh 2. Weighing Use Anti-Static Spatula Prep->Weigh Proceed if draft > 80 fpm Transfer 3. Transfer In-Hood Solubilization Weigh->Transfer Static eliminated Spill Emergency: Spill/Exposure Wet-Wipe Protocol (No Sweeping) Weigh->Spill Accidental release Decon 4. Decontamination Secondary pH Swab Check Transfer->Decon Powder wetted/capped Transfer->Spill Dispose 5. Waste Disposal Segregate Organic Waste Decon->Dispose pH neutral confirmed

Figure 1: Safe Handling Workflow for 4-Methoxypiperidine-1-sulfonamide.

References

  • Title: Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 4-Methoxypiperidine | C6H13NO | CID 77666 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: 1-Piperidinesulfonamide | C5H12N2O2S | CID 276741 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

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